tetranor-12(R)-HETE
Description
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Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7?,9-6?,13-10+/t15-/m1/s1 |
InChI Key |
KBOVKDIBOBQLRS-LZXIKINSSA-N |
Isomeric SMILES |
CCCCCC=CC[C@H](/C=C/C=CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Landscape of Tetranor-12(R)-HETE: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the arachidonic acid cascade. This document is intended for researchers, scientists, and drug development professionals investigating eicosanoid biology and its implications in health and disease. While direct research on this compound is limited, this guide synthesizes available data on its formation, potential biological roles based on its precursor, and relevant experimental methodologies.
Introduction
This compound is a polyunsaturated fatty acid and a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] It is structurally defined as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid.[3][4] While the biological functions of many eicosanoids are well-characterized, this compound remains a relatively understudied molecule. Much of the current knowledge is extrapolated from studies on its precursor, 12(R)-HETE, and its stereoisomer, 12(S)-HETE.
Biosynthesis of this compound
The primary pathway for the formation of this compound involves the metabolism of its precursor, 12(R)-HETE.
Formation of 12(R)-HETE
12(R)-HETE is produced from arachidonic acid primarily through the action of cytochrome P450 (CYP) enzymes.[5] It can also be generated by the 12R-lipoxygenase (12R-LOX) enzyme.[5]
Conversion to this compound
Following its formation, 12(R)-HETE undergoes peroxisomal β-oxidation to yield this compound. This metabolic conversion has been notably observed in corneal tissues.[3][6]
References
- 1. Hormonal stimulation of 12(R)-HETE, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of hydroxyeicosatetraenoic acids (HETE) in blood from adults versus neonates: reduced production of 12-HETE in cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corneal diffusion and metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
tetranor-12(R)-HETE synthesis pathway from arachidonic acid
An In-depth Technical Guide to the Synthesis Pathway of tetranor-12(R)-HETE from Arachidonic Acid
Introduction
12-Hydroxyeicosatetraenoic acids (12-HETEs) are bioactive lipid mediators derived from the metabolism of arachidonic acid. They exist as two main stereoisomers, 12(S)-HETE and 12(R)-HETE, which are produced by different enzymatic pathways and exhibit distinct biological activities. While 12(S)-HETE, primarily synthesized by 12-lipoxygenase (ALOX12), has been extensively studied for its roles in inflammation, cancer, and diabetes, the 12(R)-HETE isomer and its metabolites are also gaining attention for their physiological and pathological significance.[1][2] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, a key metabolic product of 12(R)-HETE, starting from the precursor molecule, arachidonic acid. The guide details the enzymatic reactions, intermediate molecules, and provides relevant experimental protocols for researchers in lipid biochemistry and drug development.
I. The Biosynthesis Pathway from Arachidonic Acid to this compound
The conversion of arachidonic acid to this compound is a multi-step process involving an initial oxygenation reaction followed by reduction and subsequent chain shortening via peroxisomal beta-oxidation.
Step 1: Oxygenation of Arachidonic Acid to 12(R)-HpETE
The first committed step in the formation of 12(R)-HETE is the introduction of a hydroperoxy group at the carbon-12 position of arachidonic acid. This reaction is primarily catalyzed by two types of enzymes:
-
Arachidonate 12-lipoxygenase, 12R-type (ALOX12B): This enzyme, also known as 12R-LOX, is expressed in tissues like the skin and cornea and specifically metabolizes arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1]
-
Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can also oxygenate arachidonic acid to produce a mixture of 12(S)-HpETE and 12(R)-HpETE, with the 12(R) stereoisomer often predominating in these mixtures.[1][3]
Step 2: Reduction of 12(R)-HpETE to 12(R)-HETE
The hydroperoxy intermediate, 12(R)-HpETE, is highly unstable and is rapidly reduced to its corresponding stable alcohol, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). This reduction is carried out by ubiquitous cellular peroxidases, most notably glutathione peroxidases (GPX), which utilize glutathione as a reducing agent.[1][4]
Step 3: Peroxisomal Beta-Oxidation of 12(R)-HETE to this compound
Following its formation, 12(R)-HETE is further metabolized through a process of beta-oxidation, which systematically shortens its carbon chain. This process is believed to occur primarily in peroxisomes, as studies on the 12(S)-HETE isomer have indicated.[5][6][7] Beta-oxidation consists of a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.[8][9]
The term "tetranor" signifies the removal of four carbon atoms from the original molecule. This is achieved through two successive cycles of beta-oxidation, where each cycle removes a two-carbon acetyl-CoA unit.[10][11] The major end product of this process for 12(R)-HETE is 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, which is systematically named this compound.
II. Pathway Visualization
The following diagram illustrates the key steps in the conversion of arachidonic acid to this compound.
III. Quantitative Data Summary
| Molecule | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Key Function/Role |
| Arachidonic Acid | AA | C₂₀H₃₂O₂ | 304.47 | Precursor polyunsaturated fatty acid. |
| 12(R)-Hydroperoxyeicosatetraenoic Acid | 12(R)-HpETE | C₂₀H₃₂O₄ | 336.47 | Unstable intermediate formed by the initial oxygenation of arachidonic acid.[1] |
| 12(R)-Hydroxyeicosatetraenoic Acid | 12(R)-HETE | C₂₀H₃₂O₃ | 320.47 | Stable hydroxylated metabolite; substrate for beta-oxidation.[1] |
| This compound | - | C₁₆H₂₆O₃ | 266.38 | Major beta-oxidation product of 12(R)-HETE.[6] |
IV. Experimental Protocols
This section provides detailed methodologies for assays relevant to the study of the this compound synthesis pathway.
Protocol 1: 12-Lipoxygenase (LOX) Activity Assay (Colorimetric)
This protocol is a generalized method for measuring the activity of 12-lipoxygenase enzymes by detecting the hydroperoxides produced.
A. Materials:
-
12-Lipoxygenase enzyme (e.g., recombinant human ALOX12B)
-
Arachidonic Acid (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chromogen solution (for color development)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490-500 nm
B. Reagent Preparation:
-
Assay Buffer: Prepare 1X Assay Buffer from a concentrated stock if necessary. Keep on ice.
-
Enzyme Preparation: Dilute the 12-lipoxygenase enzyme to the desired concentration in ice-cold 1X Assay Buffer. Keep the diluted enzyme on ice and use within one hour.
-
Substrate Preparation: Prepare a working solution of arachidonic acid. This may involve dissolving it in ethanol and then diluting it in the assay buffer to the final desired concentration.[12]
C. Assay Procedure:
-
Add 90 µL of the diluted enzyme solution to the appropriate wells of a 96-well plate.
-
For background/blank wells, add 100 µL of Assay Buffer.
-
To measure inhibitor effects, add 80 µL of enzyme and 10 µL of the inhibitor solution.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Incubate the plate at room temperature for 5-10 minutes, with gentle shaking.
-
Stop the reaction and develop the color by adding 100 µL of the Chromogen solution to each well.
-
Shake the plate for an additional 5 minutes.
-
Read the absorbance at 490-500 nm using a microplate reader.[13]
D. Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Enzyme activity can be calculated based on the rate of change in absorbance over time, using the extinction coefficient of the product formed.
Protocol 2: Peroxisomal Beta-Oxidation Assay (Radiometric)
This protocol describes a method to measure the rate of beta-oxidation using a radiolabeled fatty acid substrate.
A. Materials:
-
Cultured cells (e.g., hepatocytes, macrophages)
-
[³H]-labeled fatty acid (e.g., [9,10-³H]-palmitic acid as a model substrate)
-
Krebs-Ringer buffer supplemented with fatty-acid-free BSA
-
PBS (Phosphate-Buffered Saline)
-
Anion exchange resin/columns
-
Scintillation fluid and vials
-
Scintillation counter
B. Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to desired confluency.
-
Preparation of Reaction Mixture: Prepare a solution of [³H]-labeled fatty acid and unlabeled fatty acid in Krebs-Ringer buffer containing BSA. The BSA helps to solubilize the fatty acids.
-
Labeling Assay:
-
Wash the cultured cells with PBS.
-
Add the [³H]-fatty acid reaction mixture to the cells.
-
Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes). During this time, the cells will take up the fatty acid and metabolize it via beta-oxidation.
-
The beta-oxidation process releases [³H]₂O into the aqueous medium.
-
-
Separation of Products:
-
Collect the reaction medium from the cells.
-
To separate the water-soluble [³H]₂O from the un-metabolized [³H]-fatty acid, pass the medium through an anion exchange column. The negatively charged fatty acid will bind to the resin, while the neutral [³H]₂O will pass through.[14]
-
-
Quantification:
-
Collect the flow-through containing [³H]₂O in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Lyse the cells to determine the total protein content for normalization.
-
C. Data Analysis:
-
The amount of [³H]₂O produced is directly proportional to the rate of beta-oxidation.
-
Results are typically expressed as pmol or nmol of fatty acid oxidized per minute per milligram of protein.
V. Experimental Workflow Visualization
The diagram below outlines the general workflow for a lipoxygenase activity assay.
Conclusion
The synthesis of this compound from arachidonic acid is a specific metabolic pathway that involves the sequential action of lipoxygenases or cytochrome P450 enzymes, peroxidases, and the peroxisomal beta-oxidation machinery. Understanding this pathway is crucial for elucidating the biological roles of 12(R)-HETE and its metabolites in health and disease. The provided technical information and experimental protocols offer a foundation for researchers to investigate this pathway, explore its regulation, and identify potential targets for therapeutic intervention.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]
- 5. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Dual metabolic pathways of 12-HETE in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid beta oxidation | Abcam [abcam.com]
- 9. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. β-oxidation assay [macdougald.lab.medicine.umich.edu]
An In-Depth Technical Guide to Tetranor-12(R)-HETE: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically relevant metabolite of 12(R)-HETE, an eicosanoid derived from arachidonic acid through the action of 12R-lipoxygenase or cytochrome P450 enzymes.[1][2][3] As a product of β-oxidation, this compound represents a catabolic fate of its parent compound.[1][2] While the biological roles of 12(R)-HETE and its stereoisomer 12(S)-HETE are increasingly studied in the context of inflammation, cancer, and cardiovascular disease, the specific functions of their metabolites, such as this compound, remain largely uncharted territory.[4][5] This guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound, alongside relevant experimental methodologies and a discussion of the known biological context of its precursor.
Chemical Structure and Identification
This compound is a C16 fatty acid, shortened by four carbons from its C20 precursor, 12(R)-HETE, through the process of β-oxidation. Its systematic IUPAC name is (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid.[6][7]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | [6][7] |
| Synonyms | 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE, 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid | [1][2][7] |
| CAS Number | 135271-51-1 | [1][7] |
| Molecular Formula | C₁₆H₂₆O₃ | [1][7] |
| SMILES | CCCCC/C=C\C--INVALID-LINK--\C=C\C=C\CCC(=O)O | [2] |
| InChI | InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1 | [2][7] |
| InChIKey | KBOVKDIBOBQLRS-QCNAHCIUSA-N | [2][7] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 266.38 g/mol | [1][6][7] |
| Exact Mass | 266.188195 | [8] |
| λmax | 234 nm | [2] |
| Solubility | 0.1 M Na₂CO₃: 2 mg/mlDMF: 25 mg/mlDMSO: 25 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.50 mg/ml | [2] |
| Storage | -80°C | [2] |
| Formulation | Typically supplied as a solution in ethanol. | [2] |
Biological Context and Significance
While direct biological activities of this compound are not well-documented, its presence as a metabolite of 12(R)-HETE suggests its involvement in pathways regulated by its precursor. 12(R)-HETE is known to be produced by various cell types and tissues and has been implicated in several physiological and pathological processes.
Elevated levels of tetranor-12-HETE have been observed in patients with nonalcoholic fatty liver disease (NAFLD), suggesting it may serve as a biomarker for this condition.[4] However, a direct causal role in the pathophysiology of NAFLD has not been established.
Metabolic Pathway of this compound
The formation of this compound from arachidonic acid involves a multi-step enzymatic cascade.
Metabolic pathway of this compound from arachidonic acid.
Potential Biological Roles Inherited from 12(R)-HETE
Given the limited data on this compound, it is informative to consider the biological activities of its precursor, 12(R)-HETE, which may be modulated or terminated by its metabolism. 12(R)-HETE has been shown to:
-
Indirectly activate the Aryl Hydrocarbon Receptor (AHR): This suggests a potential role in modulating gene expression related to xenobiotic metabolism and immune responses.[9]
-
Exhibit activity in the cornea: It is a cytochrome P450-dependent arachidonate metabolite that can inhibit Na+,K+-ATPase in the cornea.[10]
The signaling pathways of the more extensively studied stereoisomer, 12(S)-HETE, are known to involve G-protein coupled receptors like GPR31, leading to the activation of downstream kinases such as ERK1/2 and PI3K.[11][12] While it is unknown if this compound interacts with these or other receptors, the signaling cascades of its parent compound's isomer provide a framework for future investigation.
Known signaling pathway for 12(S)-HETE.
Experimental Protocols
Chemical Synthesis
A specific, detailed protocol for the chemical synthesis of this compound is not publicly available. However, the synthesis of related HETEs and their metabolites often involves multi-step organic chemistry procedures utilizing chiral starting materials or chiral resolution techniques to obtain the desired stereochemistry.[3] A general approach would likely involve the synthesis of a C16 backbone with the correct double bond geometry and the stereospecific introduction of the hydroxyl group at the C-8 position.
Purification and Analysis
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the purification and analysis of HETEs.
1. Sample Preparation:
-
Extraction: Lipids are typically extracted from biological samples (e.g., plasma, tissue homogenates) using a liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedures, or by solid-phase extraction (SPE) with C18 cartridges.
-
Saponification: To release esterified HETEs, samples can be subjected to alkaline hydrolysis (saponification).
-
Derivatization: For improved chromatographic separation and detection, the carboxylic acid group can be derivatized, for example, by forming a pentafluorobenzyl (PFB) ester.
2. HPLC Separation:
-
Chiral Stationary Phase: To separate the R and S enantiomers of HETEs and their metabolites, a chiral stationary phase (CSP) is required. Commonly used CSPs for this purpose include those based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD).[13][14]
-
Mobile Phase: The choice of mobile phase depends on the column and the nature of the analyte. For normal-phase chromatography, mixtures of hexane and a polar modifier like isopropanol or ethanol are often used.[13] For reversed-phase chromatography on chiral columns, mixtures of acetonitrile and aqueous buffers are employed.[15]
-
Detection: UV detection at the λmax of the conjugated diene system (around 235 nm for HETEs) is a common method.[2] For higher sensitivity and specificity, mass spectrometry is preferred.
3. Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of fatty acids.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion ([M-H]⁻) generates characteristic fragment ions that can be used for structural confirmation and quantification. For this compound, the precursor ion would be at m/z 265.18. Characteristic fragment ions would arise from cleavages adjacent to the hydroxyl group and the double bonds. While a detailed fragmentation pattern for this compound is not published, analysis of its precursor, 12-HETE, shows characteristic losses of water and cleavages along the fatty acid chain.[10][16]
Generalized workflow for the analysis of this compound.
Biological Assays
Due to the lack of information on the specific biological activities of this compound, no established protocols for its biological characterization exist. However, based on the known activities of its precursor and related compounds, the following assays could be adapted to investigate its potential roles:
-
Receptor Binding Assays: If a putative receptor is identified, competitive binding assays using a radiolabeled ligand can determine the binding affinity (Kd) and the number of binding sites (Bmax).
-
Cell Proliferation Assays: Assays such as MTT, WST-1, or direct cell counting can be used to assess the effect of this compound on the proliferation of various cell types, particularly cancer cell lines where 12-HETEs are implicated.[17]
-
Cell Migration and Invasion Assays: Transwell migration (Boyden chamber) assays and Matrigel invasion assays can be employed to determine if this compound affects cell motility and invasive potential.
-
Cytokine Production Assays: Enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays can be used to measure the effect of this compound on the production of pro-inflammatory or anti-inflammatory cytokines by immune cells (e.g., macrophages, lymphocytes).[18]
-
Signaling Pathway Activation Assays: Western blotting can be used to detect the phosphorylation and thus activation of key signaling proteins (e.g., ERK, Akt, p38) in cells treated with this compound.
Conclusion
This compound is a metabolite of the biologically active eicosanoid 12(R)-HETE. While its chemical structure and basic physicochemical properties are defined, its specific biological functions remain a significant knowledge gap. The elevated levels of its stereoisomer's precursor, 12(S)-HETE, in various diseases underscore the importance of understanding the complete metabolic and signaling network of these lipids. Future research should focus on elucidating the direct biological effects of this compound, identifying its potential cellular receptors and signaling pathways, and developing specific analytical and biological assay protocols. Such studies will be crucial in determining whether this compound is simply an inactive catabolite or an active signaling molecule in its own right, with potential implications for drug development in inflammatory diseases and cancer.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. larodan.com [larodan.com]
- 8. LIPID MAPS [lipidmaps.org]
- 9. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. The oxidized lipid and lipoxygenase product 12(S)-hydroxyeicosatetraenoic acid induces hypertrophy and fibronectin transcription in vascular smooth muscle cells via p38 MAPK and cAMP response element-binding protein activation. Mediation of angiotensin II effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-affinity binding and lack of growth-promoting activity of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) in a human epidermal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of 12-lipoxygenase in proinflammatory cytokine-mediated beta cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tetranor-12(R)-HETE in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a principal metabolite of 12(R)-HETE, an eicosanoid generated through the 12R-lipoxygenase and cytochrome P450 pathways. While the biological functions of its precursor, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been increasingly studied in the context of inflammation, the specific role of this compound remains an area of active investigation. This technical guide synthesizes the current understanding of this compound, including its biosynthesis, potential signaling pathways, and its putative role in modulating the activity of key inflammatory cells. Drawing inferences from its parent compounds, this document aims to provide a comprehensive resource for researchers exploring the therapeutic potential of targeting this lipid mediator in inflammatory diseases.
Introduction
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play a pivotal role in a myriad of physiological and pathological processes, with inflammation being a key area of their influence. Among these, the hydroxyeicosatetraenoic acids (HETEs) have emerged as significant modulators of inflammatory responses. 12(R)-HETE is produced by the action of 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes on arachidonic acid.[1][2] Subsequently, 12(R)-HETE undergoes peroxisomal β-oxidation to form its shorter-chain metabolite, this compound.[3] While much of the research has focused on the more abundant 12(S)-HETE isomer, emerging evidence suggests that 12(R)-HETE and its metabolites may have distinct and important functions in the inflammatory cascade. This guide will delve into the knowns and unknowns surrounding this compound, providing a framework for future research and drug development.
Biosynthesis and Metabolism of this compound
The generation of this compound is a two-step process initiated from arachidonic acid.
Step 1: Formation of 12(R)-HETE
Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) through two primary enzymatic pathways:
-
12R-Lipoxygenase (ALOX12B): This enzyme catalyzes the stereospecific insertion of oxygen at the C-12 position of arachidonic acid to form 12(R)-HpETE.[1]
-
Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also metabolize arachidonic acid to 12(R)-HpETE.[2]
The unstable 12(R)-HpETE is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, such as glutathione peroxidases.
Step 2: β-Oxidation to this compound
12(R)-HETE is further metabolized via peroxisomal β-oxidation, a process that shortens the carboxylic acid chain by four carbons, to yield this compound.[3] This metabolic conversion is a critical step in the catabolism of HETEs and may also serve to generate a biologically active metabolite.
Potential Signaling Pathways and Receptors
Direct evidence for the signaling pathways activated by this compound is currently limited. However, insights can be drawn from the known receptors and downstream signaling of its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE.
G-Protein Coupled Receptors (GPCRs)
-
GPR31: This receptor has been identified as a high-affinity receptor for 12(S)-HETE (Kd = 4.8 nM).[4][5] However, it does not appear to bind 12(R)-HETE with high affinity.[1] Whether this compound can interact with GPR31 remains to be determined. Activation of GPR31 by 12(S)-HETE leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, and the transcription factor Nuclear Factor-kappa B (NF-κB), both of which are central to inflammatory gene expression.[4][5]
-
Leukotriene B4 Receptor 2 (BLT2): The BLT2 receptor is a low-affinity receptor for leukotriene B4 and has been shown to mediate responses to both 12(S)-HETE and 12(R)-HETE.[1] This suggests that BLT2 may be a potential receptor for this compound. BLT2 activation is linked to various inflammatory responses, including cell migration.
Peroxisome Proliferator-Activated Receptors (PPARs)
Some studies have indicated that 12(S)-HETE and 15(S)-HETE can activate PPARγ.[6][7] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARγ often leads to anti-inflammatory effects. Given that this compound is a product of fatty acid metabolism, it is plausible that it could also interact with PPARs, potentially modulating inflammatory gene expression. Further investigation is required to confirm this hypothesis.
Role in Inflammatory Cell Responses
The actions of this compound on specific immune cells are largely uncharacterized. However, the known effects of its precursor, 12(R)-HETE, provide a basis for predicted functions.
Neutrophils
12(R)-HETE has been demonstrated to be a chemoattractant for neutrophils, suggesting a role in recruiting these first-responder inflammatory cells to sites of injury or infection.[8] It is therefore highly probable that this compound may also possess chemotactic activity for neutrophils.
Eosinophils
Eosinophils are key players in allergic inflammation and parasitic infections. While direct effects of this compound on eosinophils have not been reported, these cells are known to produce 12/15-lipoxygenase and respond to various lipid mediators.[9]
Macrophages
Macrophages are central to both the initiation and resolution of inflammation. 12(S)-HETE, produced by macrophages, can enhance angiotensin II-induced vasoconstriction, a process linked to inflammation.[10][11] The influence of this compound on macrophage polarization (pro-inflammatory M1 versus anti-inflammatory M2) is an important area for future research.
Quantitative Data
Currently, there is a paucity of quantitative data specifically for this compound in the literature. The following table highlights the type of data that is needed to better understand its role in inflammation.
| Parameter | Value | Cell Type/System | Reference |
| Receptor Binding Affinity (Kd) | |||
| GPR31 | Not available | ||
| BLT2 | Not available | ||
| PPARγ | Not available | ||
| EC50 for Biological Activity | |||
| Neutrophil Chemotaxis | Not available | Human Neutrophils | |
| Eosinophil Degranulation | Not available | Human Eosinophils | |
| Macrophage Cytokine Release | Not available | Human Macrophages | |
| Concentration in Inflammatory Exudates | Not available |
This table is intended to serve as a template for future research.
Experimental Protocols
Neutrophil Chemotaxis Assay
This protocol is adapted from standard methods for assessing neutrophil migration and can be used to evaluate the chemotactic potential of this compound.
Objective: To determine if this compound induces directional migration of human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
RPMI 1640 medium with 0.1% BSA
-
This compound
-
Positive control (e.g., IL-8 or fMLP)
-
Negative control (vehicle, e.g., ethanol)
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640/0.1% BSA at a concentration of 1 x 10^6 cells/mL. Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Assay Setup:
-
Add RPMI 1640/0.1% BSA containing various concentrations of this compound, positive control, or negative control to the lower wells of the chemotaxis plate.
-
Place the Transwell® inserts into the wells.
-
Add the labeled neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Alternatively, non-migrated cells can be removed from the top of the insert, and the migrated cells on the underside of the membrane can be stained and counted by microscopy.
-
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage 12(S)-HETE Enhances Angiotensin II-Induced Contraction by a BLT2 (Leukotriene B4 Type-2 Receptor) and TP (Thromboxane Receptor)-Mediated Mechanism in Murine Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
Tetranor-12(R)-HETE and its Link to Oxidative Stress: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Abstract
This technical guide provides an in-depth examination of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the bioactive lipid 12(R)-HETE. While research directly on this compound is emerging, this document focuses on the well-established biological activities of its precursor and the broader 12-lipoxygenase (12-LOX) pathway, particularly its critical role in fomenting oxidative stress. We will explore the biosynthesis of 12(R)-HETE, its metabolic fate, the signaling cascades it initiates, and its intricate relationship with reactive oxygen species (ROS) production. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in biomedical research and therapeutic development.
Introduction: The 12-Lipoxygenase Pathway and its Metabolites
The lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA), to produce a range of biologically active lipid mediators.[1][2] Among these, the 12-lipoxygenase pathway holds significant interest due to its pathological implications in inflammatory diseases, diabetes, and cancer.[2][3][4] The primary products of 12-LOX enzymes are 12-hydroperoxyeicosatetraenoic acids (12-HpETEs), which are rapidly reduced by cellular peroxidases to the more stable 12-hydroxyeicosatetraenoic acids (12-HETEs).[1][5]
These metabolites exist as stereoisomers, with 12(S)-HETE and 12(R)-HETE being the most studied.[5] 12(R)-HETE, in particular, is associated with proliferative dermatoses like psoriasis and is also formed in various other tissues.[6] This guide focuses on This compound , a downstream metabolite of 12(R)-HETE formed via peroxisomal β-oxidation.[7][8] While the specific functions of this compound are still under investigation, understanding the biology of its precursor, 12(R)-HETE, and the associated 12-LOX pathway provides a critical framework for elucidating its potential role, especially in the context of oxidative stress.
Biosynthesis and Metabolism of 12(R)-HETE and this compound
The generation of 12(R)-HETE from arachidonic acid is catalyzed by two primary enzymatic systems:
-
12R-Lipoxygenase (12R-LOX): Found in tissues like the skin and cornea, this enzyme stereospecifically oxygenates arachidonic acid to form 12(R)-HpETE, which is then reduced to 12(R)-HETE.[6][9] The human 12R-LOX enzyme is encoded by the ALOX12B gene.[10]
-
Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also produce 12(R)-HETE from arachidonic acid.[6][9] Unlike the highly specific LOX pathway, CYP-mediated reactions often produce a mixture of R and S enantiomers, though the R enantiomer tends to predominate for 12-HETE.[9]
Once formed, 12(R)-HETE can undergo further metabolism. The primary catabolic pathway is β-oxidation , which shortens the carboxylic acid chain. This process leads to the formation of This compound (also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid).[7][8][11]
References
- 1. 12-Lipoxygenase Promotes Obesity-Induced Oxidative Stress in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cellular-research.com [cellular-research.com]
- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of Tetranor-12(R)-HETE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a lipid mediator derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX) and cytochrome P450 enzymes. It is the R-enantiomer of 12-HETE and is implicated in a variety of physiological and pathological processes, including inflammation and cell signaling. The cellular actions of 12(R)-HETE are tightly regulated by its metabolic fate. One of the key metabolic pathways for 12-HETE isomers is β-oxidation, which leads to the formation of chain-shortened metabolites. Tetranor-12(R)-HETE is a significant metabolite of 12(R)-HETE, formed through this process.[1] Understanding the cellular uptake and metabolism of 12(R)-HETE to its tetranor derivative is crucial for elucidating its biological functions and for the development of novel therapeutics targeting eicosanoid signaling pathways.
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 12(R)-HETE, with a focus on the formation of this compound. It includes detailed experimental protocols, quantitative data where available, and visual representations of the key pathways and workflows.
Cellular Uptake of 12-HETE Isomers
The precise mechanisms governing the cellular uptake of 12-HETE isomers, including 12(R)-HETE, are not fully elucidated. However, it is generally believed that as fatty acid derivatives, they can be incorporated into cells through several mechanisms:
-
Passive Diffusion: Due to their lipophilic nature, 12-HETE isomers are expected to passively diffuse across the plasma membrane.
-
Facilitated Transport: Specific fatty acid transport proteins may be involved in the facilitated uptake of 12-HETEs.
-
Incorporation into Phospholipids: Once inside the cell, 12-HETE can be esterified into the sn-2 position of phospholipids, which can serve as a storage mechanism and terminate its immediate signaling activity.
Further research is required to identify and characterize specific transporters involved in the cellular uptake of 12(R)-HETE and its metabolites.
Metabolism of 12(R)-HETE to this compound
The primary metabolic pathway for the conversion of 12(R)-HETE to this compound is peroxisomal β-oxidation . This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain. For 12(S)-HETE, it has been demonstrated that this is a major metabolic route in various tissues, including the kidney and liver, as well as in Lewis lung carcinoma cells.[2] While less is known specifically about the 12(R)-isomer, the formation of this compound indicates it undergoes a similar metabolic fate.[1] Studies on mouse peritoneal macrophages have also shown that 12-HETE is metabolized via β-oxidation, which is suggested to occur in peroxisomes.[3]
The general steps of peroxisomal β-oxidation are:
-
Acyl-CoA Synthetase: Activation of the fatty acid to its CoA ester.
-
Acyl-CoA Oxidase: Introduction of a double bond.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): Hydration and oxidation.
-
Thiolase: Cleavage to release acetyl-CoA and the chain-shortened acyl-CoA.
This cycle is repeated, leading to the formation of this compound (an 18-carbon metabolite) from the 20-carbon 12(R)-HETE.
Quantitative Data
Direct quantitative data on the cellular uptake and metabolism of this compound is limited in the current literature. The following table summarizes the key molecules involved in the metabolic conversion of 12(R)-HETE.
| Precursor | Metabolite | Key Metabolic Pathway | Cellular Location | Key Enzymes (Putative) |
| 12(R)-HETE | This compound | β-oxidation | Peroxisomes | Acyl-CoA Synthetase, Acyl-CoA Oxidase, Bifunctional Enzyme, Thiolase |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of 12-HETE metabolism.
Protocol 1: In Vitro Metabolism of 12(R)-HETE in Cultured Cells
-
Cell Culture:
-
Culture relevant cells (e.g., corneal epithelial cells, macrophages) in appropriate media and conditions until they reach 80-90% confluency.
-
-
Incubation with 12(R)-HETE:
-
Prepare a stock solution of 12(R)-HETE in ethanol.
-
Dilute the stock solution in serum-free culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the 12(R)-HETE-containing medium to the cells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Lipid Extraction:
-
After incubation, collect the medium and the cells.
-
Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) to the samples.
-
Vortex thoroughly and then add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Metabolite Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 12(R)-HETE and its metabolites, including this compound.
-
Protocol 2: Identification of Metabolites by HPLC and GC-MS
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient, for example, a mixture of water, methanol, and acetic acid, to separate the different eicosanoids based on their polarity.
-
Monitor the elution profile using a UV detector set at a wavelength of 235 nm, which is the characteristic absorbance for the conjugated diene system in HETEs.
-
Collect fractions corresponding to potential metabolites for further analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the collected fractions to make them volatile. This typically involves esterification of the carboxyl group (e.g., with diazomethane to form a methyl ester) and silylation of the hydroxyl group (e.g., with BSTFA to form a trimethylsilyl ether).
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the compounds based on their boiling points and interactions with the column.
-
The mass spectrometer fragments the eluted compounds and provides a mass spectrum, which can be compared to known standards or databases to confirm the identity of the metabolites.
-
Signaling Pathways and Experimental Workflows
While the direct signaling pathways of this compound are unknown, the parent compound, 12(S)-HETE, has been shown to activate several signaling cascades.[4] It is plausible that this compound may have its own biological activities, potentially interacting with some of the same or different pathways.
Metabolic Pathway of 12(R)-HETE
Caption: Metabolic conversion of Arachidonic Acid to this compound.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for studying the metabolism of 12(R)-HETE.
Known Signaling Pathway for 12(S)-HETE
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetranor-12(R)-HETE: A Potential Mediator in the Pathogenesis of Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide, necessitating a deeper understanding of its complex pathophysiology to develop novel therapeutic interventions. Emerging evidence implicates the 12-lipoxygenase (12-LOX) pathway and its metabolites in the progression of diabetic complications. While much of the focus has been on 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), its stereoisomer, 12(R)-HETE, and its β-oxidation metabolite, tetranor-12(R)-HETE, are gaining attention as potential players in renal pathophysiology. This technical guide provides a comprehensive overview of the current understanding of this compound in relation to diabetic nephropathy, including its biochemical synthesis, potential signaling pathways, and methodologies for its study. Although direct evidence for the specific role of this compound in DN is currently limited, this document extrapolates from the known functions of its precursor, 12(R)-HETE, and the process of β-oxidation to provide a foundational resource for researchers in this burgeoning field.
Introduction to the 12-HETE Pathway in Diabetic Nephropathy
The 12-lipoxygenase (12-LOX) pathway is a critical enzymatic cascade involved in the metabolism of arachidonic acid, leading to the production of bioactive lipid mediators, primarily 12-hydroxyeicosatetraenoic acids (12-HETEs). In the context of diabetes, hyperglycemia and the subsequent increase in oxidative stress can activate this pathway, contributing to the inflammatory and fibrotic processes that characterize diabetic nephropathy.
Two primary stereoisomers of 12-HETE exist: 12(S)-HETE, predominantly synthesized by the 12-lipoxygenase enzyme, and 12(R)-HETE, primarily a product of the cytochrome P450 (CYP) monooxygenase system. While 12(S)-HETE has been more extensively studied and linked to pro-inflammatory and pro-fibrotic effects in the diabetic kidney, 12(R)-HETE also exhibits biological activity within the renal cortex.
Biosynthesis and Metabolism of this compound
The formation of this compound is a two-step process involving the initial synthesis of its precursor, 12(R)-HETE, followed by its metabolism through β-oxidation.
Synthesis of 12(R)-HETE via the Cytochrome P450 Pathway
In the kidney, 12(R)-HETE is primarily generated from arachidonic acid by CYP450 enzymes. This pathway is distinct from the 12-LOX-mediated synthesis of 12(S)-HETE. Studies in diabetic rat models have shown alterations in the expression and activity of renal CYP450 enzymes, suggesting a potential dysregulation of 12(R)-HETE production in diabetic nephropathy.
β-Oxidation of 12(R)-HETE to this compound
Following its synthesis, 12(R)-HETE can undergo β-oxidation, a metabolic process that shortens its fatty acid chain. This process results in the formation of this compound. While the β-oxidation of 12-HETE has been demonstrated in various cell types, including macrophages and fibroblasts, its specific occurrence and regulation within the renal cells in the context of diabetic nephropathy require further investigation. It is plausible that this metabolic conversion occurs within the kidney, contributing to the local pool of bioactive lipid mediators.
Potential Signaling Pathways and Biological Effects in Diabetic Nephropathy
Direct studies on the signaling pathways of this compound in renal cells are currently lacking. However, insights can be drawn from the known biological activities of its precursor, 12(R)-HETE, and the general understanding of HETE signaling.
Renin-Angiotensin System (RAS) Modulation
One of the most well-documented effects of 12(R)-HETE in the kidney is its ability to inhibit renin secretion from renal cortical slices. By inhibiting renin, 12(R)-HETE may play a role in modulating the renin-angiotensin system (RAS), a key pathway in the pathogenesis of diabetic nephropathy. Dysregulation of the RAS contributes to hypertension, glomerular hyperfiltration, and renal fibrosis. The extent to which this compound retains this renin-inhibitory activity is an important area for future research.
Pro-inflammatory and Pro-fibrotic Signaling
The broader family of 12-HETEs is known to exert pro-inflammatory and pro-fibrotic effects. 12(S)-HETE, for instance, has been shown to stimulate the production of transforming growth factor-beta 1 (TGF-β1) and extracellular matrix proteins in mesangial cells, contributing to glomerulosclerosis. It is plausible that 12(R)-HETE and its metabolite, this compound, may also participate in these pathological processes, potentially through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling cascades.
Quantitative Data
Table 1: Urinary 12-HETE Excretion in Patients with Type 2 Diabetes Mellitus
| Patient Group | Urinary 12-HETE (ng/g creatinine) |
| Control Subjects | 69 ± 18 |
| NIDDM, Normal Renal Function | 250 ± 62 |
| NIDDM, Microalbuminuria | 226 ± 60 |
| NIDDM, Macroalbuminuria | 404 ± 131 |
Data adapted from Antonipillai et al., J Clin Endocrinol Metab, 1996.
Table 2: Serum 12(S)-HETE Levels in Patients with Type 2 Diabetes Mellitus
| Patient Group | Serum 12(S)-HETE (pg/mL) (Median [IQR]) |
| T2DM without DKD | 17.77 [8.11, 75.13] |
| DKD Patients | 384.69 [77.54, 1003.05] |
| Microalbuminuria | Significantly higher than controls |
| Macroalbuminuria | Significantly higher than microalbuminuria group |
Data adapted from a 2022 study on a Chinese population with T2DM.
Experimental Protocols
Investigating the role of this compound in diabetic nephropathy requires robust experimental models and sensitive analytical techniques.
Induction of Diabetic Nephropathy in Rodent Models
The streptozotocin (STZ)-induced diabetic mouse model is a widely used and well-characterized model for studying type 1 diabetic nephropathy.
Protocol: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
STZ Preparation: Dissolve STZ in sterile 0.1 M sodium citrate buffer (pH 4.5) immediately before use. Keep the solution on ice and protected from light.
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight. Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) can be used to minimize non-specific toxicity.
-
Blood Glucose Monitoring: Monitor blood glucose levels 72 hours post-injection and then weekly from a tail vein blood sample using a glucometer. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
Development of Nephropathy: Maintain the diabetic mice for 8-24 weeks to allow for the development of characteristic features of diabetic nephropathy, including albuminuria, glomerular hypertrophy, and mesangial expansion.
-
Control Group: Inject an age- and sex-matched control group with citrate buffer alone.
Assessment of Renal Function and Injury
Protocol: Measurement of Urinary Albumin and Creatinine
-
Urine Collection: House individual mice in metabolic cages for 24-hour urine collection. Alternatively, spot urine samples can be collected.
-
Sample Preparation: Centrifuge the collected urine at 1,000 x g for 5 minutes to remove debris.
-
Albumin Measurement: Quantify urinary albumin concentration using a mouse-specific albumin ELISA kit according to the manufacturer's instructions.
-
Creatinine Measurement: Measure urinary creatinine concentration using a commercially available creatinine assay kit.
-
Albumin-to-Creatinine Ratio (ACR): Calculate the ACR by dividing the albumin concentration (in mg or µg) by the creatinine concentration (in mg or g). The ACR is a key indicator of kidney damage.
Protocol: Histological Analysis of Renal Fibrosis
-
Tissue Preparation: Perfuse kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Excise the kidneys, fix in 4% paraformaldehyde overnight, and then embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Periodic acid-Schiff (PAS) staining: To visualize the glomerular basement membrane and mesangial matrix.
-
Masson's trichrome staining: To assess the extent of collagen deposition and interstitial fibrosis.
-
-
Immunohistochemistry: Perform immunohistochemical staining for fibronectin and collagen IV to further quantify extracellular matrix accumulation.
-
Image Analysis: Capture images using a light microscope and quantify the stained areas using image analysis software.
Quantification of this compound by LC-MS/MS
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in biological samples.
Protocol: Sample Preparation and LC-MS/MS Analysis of Urinary this compound (A Generalized Approach)
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to the urine sample.
-
Solid-Phase Extraction (SPE):
-
Acidify the urine sample with a weak acid (e.g., acetic acid).
-
Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a low-percentage organic solvent to remove polar interferences.
-
Elute the analytes with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
Liquid-Liquid Extraction (Optional): Further purify the eluate using a liquid-liquid extraction with a solvent like ethyl acetate.
-
Derivatization (Optional): Derivatization may be employed to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a chiral column to separate 12(R)- and 12(S)-HETE and their metabolites. A reverse-phase C18 column can also be used. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualization of Experimental Workflows and Signaling Pathways
Conclusion and Future Directions
The role of the 12-HETE pathway in the pathogenesis of diabetic nephropathy is an area of active investigation. While direct evidence specifically implicating this compound is still emerging, its position as a downstream metabolite of 12(R)-HETE, a known modulator of renal function, makes it a compelling candidate for further study. Future research should focus on:
-
Developing and validating sensitive analytical methods for the routine quantification of this compound in clinical and experimental samples.
-
Investigating the biological effects of this compound on key renal cell types, including mesangial cells, podocytes, and tubular epithelial cells.
-
Elucidating the specific signaling pathways modulated by this compound in the context of diabetic nephropathy.
-
Correlating the levels of this compound with the severity and progression of diabetic kidney disease in longitudinal studies.
A comprehensive understanding of the role of this compound in diabetic nephropathy may unveil novel therapeutic targets for the prevention and treatment of this devastating complication of diabetes.
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Tetranor-12(R)-HETE in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxyeicosatetraenoic acids (HETEs) are lipid signaling molecules derived from the metabolism of arachidonic acid via lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways.[1][2] The 12-HETE isomers, 12(S)-HETE and 12(R)-HETE, are implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cancer.[1][3] Tetranor-12(R)-HETE is a downstream metabolite of 12(R)-HETE, formed through peroxisomal β-oxidation.[4][5] As a stable, chain-shortened metabolite, this compound can serve as a reliable biomarker for assessing the activity of the 12(R)-HETE pathway. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma, providing a critical tool for clinical and preclinical research.
Biochemical Pathway: Formation of this compound
The synthesis of this compound begins with the enzymatic conversion of arachidonic acid. The 12R-lipoxygenase (ALOX12B) or certain cytochrome P450 enzymes convert arachidonic acid into 12(R)-HETE.[1][2][6] This intermediate subsequently undergoes peroxisomal β-oxidation, a metabolic process that shortens the fatty acid chain, leading to the formation of the more stable and readily excretable metabolite, this compound.[5]
Caption: Biosynthetic pathway of this compound from arachidonic acid.
Experimental Protocols
This protocol outlines the complete workflow for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Standards: this compound and a suitable deuterated internal standard (e.g., 12(S)-HETE-d8) from a commercial supplier (e.g., Cayman Chemical).[7]
-
Solvents: HPLC-grade acetonitrile, methanol, isopropanol, and water.[7][8]
-
Plasma: Human plasma collected in EDTA or heparin tubes.[9]
-
Equipment: Solid-phase extraction (SPE) cartridges (e.g., Strata-X reversed-phase), microcentrifuge tubes, nitrogen evaporator, vortex mixer.[8]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol or ethanol at a concentration of 1 mg/mL. Store at -20°C or lower.[7]
-
Working Solutions: Serially dilute the stock solutions with a methanol/water mixture to create working standard solutions for the calibration curve and QC samples.[10]
-
Calibration Curve: Prepare calibration standards by spiking blank plasma (or a surrogate like charcoal-stripped plasma) with the working standard solutions to achieve a concentration range appropriate for expected sample levels (e.g., 0.05 to 50 ng/mL).[7][11]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 7.5, and 40 ng/mL).[10][12]
Sample Preparation Workflow
The sample preparation procedure involves protein precipitation followed by solid-phase extraction (SPE) to remove plasma matrix components like proteins and phospholipids that can interfere with analysis.[8][12][13]
Caption: General workflow for plasma sample preparation and LC-MS/MS analysis.
Detailed Sample Preparation Protocol
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10][14] Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE column by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.[8]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE column.
-
Wash the column with 3 mL of 10% methanol in water to remove polar impurities.[8]
-
Elute the analytes with 1 mL of methanol into a clean tube.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 60:40 water/acetonitrile with 0.02% acetic acid).[8] Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: A UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH shield RP18, 2.1×100 mm, 1.7 µm).[8]
-
Mobile Phase A: Water/Acetonitrile/Acetic Acid (60/40/0.02, v/v/v).[8]
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient:
-
0-4.0 min: 0.1% to 55% B
-
4.0-4.5 min: 55% to 99% B
-
4.5-5.0 min: Hold at 99% B
-
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 40°C.[8]
-
Autosampler Temperature: 4°C.[8]
Mass Spectrometry (MS)
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[8][15]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MRM Transition:
-
Gas Settings: Optimize curtain gas, nebulizer gas (GS1), and turbo-gas (GS2) according to the instrument manufacturer's recommendations (e.g., 10, 30, and 30 psi, respectively).[8][15]
-
Collision Energy (CE) & Declustering Potential (DP): Optimize for the specific instrument. Representative values are -18 V for CE and -20 V for DP.[8][15]
Data Presentation and Performance Characteristics
The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for this type of assay.
| Parameter | Typical Value | Description |
| Linearity Range | 0.05 - 50 ng/mL | The concentration range over which the assay is accurate and precise.[11] |
| Correlation Coefficient (r²) | > 0.99 | A measure of the goodness of fit for the linear regression of the calibration curve.[7][11] |
| Limit of Detection (LOD) | ~0.015 ng/mL | The lowest concentration of analyte that can be reliably detected (S/N > 3).[15][16] |
| Limit of Quantification (LOQ) | ~0.05 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified (S/N > 7-10).[7][15][16] |
| Intra-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates on the same day.[14] |
| Inter-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates on different days.[14] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed with QC samples.[10][14] |
| Matrix Effect | Monitored | Potential for ion suppression or enhancement from plasma components should be assessed.[9][12] |
| Recovery | > 70% | The efficiency of the analyte extraction process from the plasma matrix.[10][16] |
Conclusion: This application note provides a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma. The method combines a robust sample preparation technique with sensitive and specific mass spectrometric detection, making it suitable for high-throughput analysis in clinical and research settings. Proper validation of this method will ensure the generation of reliable data for biomarker discovery, pharmacokinetic studies, and understanding the role of the 12-HETE pathway in health and disease.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study | MDPI [mdpi.com]
- 4. Dual metabolic pathways of 12-HETE in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. researchgate.net [researchgate.net]
Application Notes: Quantification of Tetranor-12(R)-HETE using a Stable Isotope-Labeled Internal Standard
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through β-oxidation.[1][2][3] 12-HETE is a bioactive eicosanoid produced from arachidonic acid by the 12-lipoxygenase (12-LOX) pathway and cytochrome P450 enzymes.[4][5] These lipid mediators are involved in a multitude of physiological and pathophysiological processes, including inflammation, cell migration, and signaling.[6][7] Accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its role in various diseases and for the development of novel therapeutics.
The gold standard for quantitative analysis of small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution. This method utilizes a stable isotope-labeled (e.g., deuterium or carbon-13) analogue of the analyte as an internal standard. The internal standard is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer. This approach corrects for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision.[8][9]
This document provides a detailed protocol for the quantification of this compound in biological samples using a stable isotope-labeled this compound (e.g., this compound-d8) as an internal standard.
Signaling Pathway of the Precursor 12-HETE
This compound is a downstream metabolite of 12-HETE. The biological activity of the precursor, 12-HETE, is mediated through various signaling pathways that are critical in cellular processes. Understanding these pathways provides context for the importance of quantifying its metabolites. 12-HETE can activate several intracellular signaling cascades, including the Protein Kinase C (PKC), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Extracellular signal-regulated kinase (ERK1/2) pathways.[7][10] It is also known to interact with G protein-coupled receptors, such as GPR31.[4][6]
Experimental Workflow
The overall experimental workflow for the quantification of this compound involves several key steps, from sample collection to data analysis. Each step is critical for obtaining reliable and reproducible results.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for this compound.
Table 1: LC-MS/MS Parameters for this compound and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 265.2 | 109.1 | 18 |
| This compound-d8 (IS) | 273.2 | 117.1 | 18 |
Note: The exact m/z values and collision energies may require optimization based on the specific mass spectrometer used.[4]
Table 2: Calibration Curve and Performance Metrics
| Parameter | Value |
| Calibration Range | 0.5 - 500 pg/mL |
| R² | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Recovery | 80 - 110% |
| Matrix Effect | < 15% |
Note: These values are representative and should be established for each specific assay and matrix.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., this compound-d8)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Biological matrix (e.g., human plasma, urine)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer, evaporator)
2. Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted for a 1 mL plasma sample. Volumes should be adjusted for other sample types and volumes.
-
Sample Thawing and Spiking: Thaw the biological samples on ice. To 1 mL of plasma, add 10 µL of the internal standard working solution (e.g., 10 ng/mL this compound-d8). Vortex briefly.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 50 µL of 2M hydrochloric acid. Let the sample sit at 4°C for 15 minutes. Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.[7]
-
Sample Loading: Load the supernatant from the acidified sample onto the conditioned SPE cartridge. Apply a slight positive pressure to achieve a flow rate of approximately 0.5 mL/minute.[7]
-
Washing: Wash the cartridge sequentially with 2 mL of water, followed by 2 mL of 15% methanol in water, and finally 2 mL of hexane to remove interfering substances.[7]
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of ethyl acetate.[7]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40:0.02 water:acetonitrile:formic acid). Vortex and transfer to an LC autosampler vial.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.02% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 80% B
-
8-9 min: 80% to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: 95% to 30% B
-
10.1-12 min: Hold at 30% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in Table 1.
-
Optimize source parameters (e.g., ion spray voltage, source temperature, gas flows) according to the instrument manufacturer's guidelines.
-
4. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or PBS with 4% BSA). The concentration range should encompass the expected levels in the unknown samples.
-
Internal Standard Addition: Add a constant amount of the internal standard (this compound-d8) to each calibration standard and quality control (QC) sample.
-
Data Analysis: Process the acquired LC-MS/MS data using the instrument's software. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte for the calibration standards. Apply a linear regression with a 1/x weighting. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative stereochemical analysis of subnanogram amounts of 12-hydroxy-(5,8,10,14)-eicosatetraenoic acid by sequential chiral phase liquid chromatography and stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetranor-12(R)-HETE in the Study of Lipoxygenase Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a key metabolite of the 12R-lipoxygenase (12R-LOX) pathway. It is formed through the β-oxidation of 12(R)-HETE, a product of the enzymatic action of 12R-LOX on arachidonic acid.[1] The measurement of this compound in biological fluids such as urine and plasma serves as a valuable tool for assessing the in vivo activity of the 12R-LOX pathway. This is particularly significant as altered 12R-LOX activity has been implicated in various physiological and pathological processes, including skin disorders and inflammation. These application notes provide a comprehensive overview of the utility of this compound in lipoxygenase research and detailed protocols for its quantification.
Application of this compound in Research
The primary application of this compound in studying lipoxygenase pathways is its use as a stable and specific biomarker for 12R-LOX activity. Due to its metabolic stability and excretion in urine, it provides a non-invasive means to monitor the systemic activity of this enzymatic pathway.
Key Applications:
-
Biomarker of 12R-LOX Activity: Measurement of this compound in urine or plasma provides an integrated assessment of systemic 12R-LOX activity over time.
-
Investigating Disease Pathophysiology: Elevated levels of this compound may be indicative of the involvement of the 12R-LOX pathway in various inflammatory and proliferative diseases.
-
Pharmacodynamic Biomarker: In the development of 12R-LOX inhibitors, quantifying changes in this compound levels can serve as a pharmacodynamic marker to assess target engagement and therapeutic efficacy.
-
Metabolic Studies: As a downstream metabolite, this compound is a useful analyte for studying the metabolic fate of 12(R)-HETE and the overall flux through the 12R-LOX pathway.
Signaling Pathway and Metabolism
The formation of this compound is initiated by the 12R-lipoxygenase (ALOX12B) enzyme, which catalyzes the insertion of molecular oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This unstable intermediate is rapidly reduced to 12(R)-HETE. Subsequently, 12(R)-HETE undergoes two cycles of β-oxidation, primarily in peroxisomes, to yield the 16-carbon metabolite, this compound (also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid).
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Urine samples
-
Methanol (LC-MS grade)
-
Formic acid
-
Internal Standard: Deuterated this compound (e.g., this compound-d8)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at 1,500 x g for 10 minutes at 4°C to pellet any sediment.
-
To 1 mL of supernatant, add 10 µL of internal standard solution (e.g., 100 ng/mL of this compound-d8 in methanol).
-
Add 1 mL of methanol acidified with 0.1% formic acid.
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable. For chiral separation of R and S isomers, a chiral column such as a ChiralPak AD-RH is necessary.[2][3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 265.2 | 165.1 |
| This compound-d8 | 273.2 | 171.1 |
Data Analysis:
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a study investigating the effect of a novel 12R-LOX inhibitor on urinary this compound levels in a disease model.
| Treatment Group | N | Mean Urinary this compound (ng/mg creatinine) | Standard Deviation | p-value (vs. Disease Control) |
| Healthy Control | 10 | 5.2 | 1.8 | <0.01 |
| Disease Control (Vehicle) | 10 | 25.8 | 6.3 | - |
| 12R-LOX Inhibitor (10 mg/kg) | 10 | 12.1 | 3.5 | <0.01 |
| 12R-LOX Inhibitor (30 mg/kg) | 10 | 7.5 | 2.1 | <0.001 |
Concluding Remarks
This compound is a critical tool for researchers in the field of lipid biochemistry and drug development. Its utility as a specific and stable biomarker for 12R-LOX activity allows for the robust investigation of this pathway's role in health and disease. The protocols provided herein offer a foundation for the reliable quantification of this important metabolite, which can be adapted and validated for specific research needs. The continued study of this compound will undoubtedly contribute to a deeper understanding of the complex roles of lipoxygenase pathways in human biology.
References
Application Notes and Protocols for In Vivo Studies of Tetranor-12(R)-HETE and its Precursor, 12(R)-HETE, in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the current understanding of the in vivo effects of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) in mouse models, a critical precursor to tetranor-12(R)-HETE. Direct in vivo studies on this compound, a β-oxidation metabolite of 12(R)-HETE, are currently limited in the scientific literature.[1][2] Therefore, this document focuses on the well-documented biological activities and signaling pathways of the parent compound, 12(R)-HETE, which provide essential context for predicting the potential roles of its metabolites. A dedicated section also discusses the metabolism of 12(R)-HETE to its tetranor derivative.
Part 1: In Vivo Effects and Quantitative Data for 12(R)-HETE in Mouse Models
12(R)-HETE is a lipid mediator produced from arachidonic acid by the 12R-lipoxygenase (ALOX12B) enzyme or cytochrome P450 enzymes.[3] It has been implicated in various physiological and pathological processes. In mouse models, its effects are most notably observed in the cardiovascular system.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo and ex vivo studies using mouse models.
| Parameter | Mouse Model/Tissue | Concentration/Dose | Observed Effect | Reference |
| Vascular Relaxation | Mesenteric Arteries | 0.01 - 10 µM | Potent relaxation of pre-constricted arteries. | [4] |
| Thromboxane Receptor (TP) Antagonism | Platelets | IC₅₀ = 0.32 µM | Competitive inhibition of [³H]SQ29548 binding. | [4] |
| Inhibition of Thromboxane Agonist-Induced Calcium Increase | HEK293 cells expressing TPα receptor | 1 µM | 45.1% inhibition of U46619-induced calcium increase. | [4] |
Part 2: Detailed Experimental Protocols
This section provides standardized protocols for investigating the in vivo and ex vivo effects of 12(R)-HETE in mouse models, based on established methodologies.
Protocol 2.1: Ex Vivo Assessment of Vascular Reactivity in Mouse Mesenteric Arteries
Objective: To determine the vasoactive effects of 12(R)-HETE on isolated mouse mesenteric arteries.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
U46619 (thromboxane A₂ mimetic)
-
12(R)-HETE (stock solution in ethanol)
-
Wire myograph system
-
Dissection microscope
Procedure:
-
Euthanize mice according to approved animal care protocols.
-
Dissect the mesenteric arcade and isolate second-order mesenteric arteries in ice-cold Krebs-Henseleit buffer.
-
Cut arteries into 2 mm rings and mount them on a wire myograph.
-
Equilibrate the arterial rings in Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C, for 60 minutes, with tension adjusted to 3 mN.
-
Pre-constrict the arteries with a submaximal concentration of U46619 (e.g., 100 nM) to achieve a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of 12(R)-HETE (e.g., 1 nM to 10 µM) to the bath.
-
Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by U46619.
Protocol 2.2: Radioligand Binding Assay for Thromboxane Receptor Affinity
Objective: To determine the binding affinity of 12(R)-HETE to the thromboxane (TP) receptor in mouse platelets.
Materials:
-
Mouse platelets
-
[³H]SQ29548 (radiolabeled TP antagonist)
-
Unlabeled 12(R)-HETE
-
U46619 (for positive control)
-
Assay buffer (e.g., 25 mM HEPES, 10 mM CaCl₂, 20 mM MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Isolate platelets from mouse whole blood by centrifugation.
-
In assay tubes, incubate a suspension of mouse platelets (e.g., 1.5 x 10⁸ platelets/tube) with a fixed concentration of [³H]SQ29548 (e.g., 2 nM).
-
Add increasing concentrations of unlabeled 12(R)-HETE or U46619.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of 12(R)-HETE that inhibits 50% of the specific binding of [³H]SQ29548.
Part 3: Signaling and Metabolic Pathways
12(R)-HETE Signaling Pathway
12(R)-HETE exerts its vascular effects primarily through the competitive antagonism of the thromboxane A₂ (TP) receptor. This action inhibits the downstream signaling cascade typically initiated by TP receptor agonists like thromboxane A₂ or U46619, leading to vasorelaxation.
Caption: 12(R)-HETE signaling via TP receptor antagonism.
Metabolism of 12(R)-HETE to this compound
This compound is formed from 12(R)-HETE through a process of β-oxidation, which is a key fatty acid degradation pathway. This metabolic cascade involves a series of enzymatic reactions that shorten the carbon chain of the fatty acid. In mouse peritoneal macrophages, 12-HETE (stereoisomer not specified) has been shown to undergo β-oxidation, likely in peroxisomes.[4]
Caption: Metabolic pathway from 12(R)-HETE to this compound.
Part 4: this compound - Current Knowledge and Future Directions
As of the latest literature review, there is a significant lack of in vivo studies specifically investigating the biological effects of this compound in mouse models. Its existence as a β-oxidation metabolite of 12(R)-HETE is established.[1][2] For the related stereoisomer, tetranor-12(S)-HETE, no definitive biological function has been determined, although a potential role in the inflammatory response of the cornea has been suggested.[5]
Future Research: The elucidation of the physiological and pathophysiological roles of this compound represents a clear knowledge gap. Future in vivo studies in mouse models are warranted to:
-
Determine the pharmacokinetic and pharmacodynamic profile of this compound.
-
Investigate its effects on the cardiovascular, inflammatory, and other relevant biological systems.
-
Identify its specific molecular targets and signaling pathways.
These investigations will be crucial for understanding the complete biological significance of the 12(R)-lipoxygenase pathway and for the potential development of novel therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for a Cell-Based Assay to Determine Tetranor-12(R)-HETE Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, a product of arachidonic acid metabolism.[1] While the biological activities of many eicosanoids are well-characterized, the specific functions and signaling pathways of this compound remain largely unexplored. Many lipid mediators, like this compound, exert their effects by activating G-protein coupled receptors (GPCRs), which represent a major class of drug targets.[2][3][4][5] This document provides detailed protocols for developing and implementing a cell-based assay to screen for and characterize the activity of this compound, focusing on two common GPCR signaling pathways: intracellular calcium mobilization (typically Gq-mediated) and cyclic AMP (cAMP) modulation (typically Gs- or Gi-mediated).
These assays will enable researchers to determine if this compound activates specific signaling cascades, to identify potential receptors, and to screen for modulators of its activity.
Principle of the Assays
The proposed assays are designed to be conducted in a high-throughput format using cultured mammalian cells. The core principle is to expose these cells to varying concentrations of this compound and measure the resulting changes in intracellular second messengers, namely calcium (Ca2+) and cAMP.
-
Calcium Mobilization Assay : This assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled GPCRs.[6][7] A calcium-sensitive fluorescent dye is loaded into the cells.[6][7] Ligand binding to the receptor triggers a signaling cascade that leads to the release of calcium from intracellular stores, which is detected as an increase in fluorescence intensity.[6][7]
-
cAMP Assay : This assay quantifies changes in intracellular cAMP levels, which are modulated by the activation of Gs (stimulatory) or Gi (inhibitory) coupled GPCRs.[8][9][10] The assay described here is a bioluminescent assay where the amount of light produced is inversely proportional to the amount of cAMP present.[10]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from these assays for clear comparison and analysis.
Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization
| Concentration (nM) | Mean Relative Fluorescence Units (RFU) | Standard Deviation |
| 0 (Vehicle) | 105 | 8 |
| 0.1 | 150 | 12 |
| 1 | 350 | 25 |
| 10 | 800 | 55 |
| 100 | 1500 | 110 |
| 1000 | 1600 | 120 |
| Positive Control | 1800 | 130 |
Table 2: Dose-Response of this compound on Intracellular cAMP Levels
| Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | Percent Inhibition of Forskolin Response |
| 0 (Vehicle) | 800,000 | 50,000 | 0% |
| 0.1 | 750,000 | 45,000 | 6.25% |
| 1 | 600,000 | 40,000 | 25% |
| 10 | 300,000 | 25,000 | 62.5% |
| 100 | 150,000 | 15,000 | 81.25% |
| 1000 | 120,000 | 10,000 | 85% |
| Forskolin | 100,000 | 8,000 | 87.5% |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is adapted from established methods for measuring Gq-coupled receptor activity.[6][7][11]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated, black-walled, clear-bottom 96-well plates
-
FLIPR Calcium 5 Assay Kit or equivalent calcium-sensitive dye
-
Probenecid (if required for the chosen cell line)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FlexStation or other fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Coat 96-well plates with poly-L-lysine.
-
Seed cells at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. If necessary, add probenecid to prevent dye leakage.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound and any control compounds in the assay buffer. Create a serial dilution to cover a range of concentrations.
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline reading for 10-20 seconds.
-
The instrument will then automatically add 100 µL of the 2X compound solution to the wells.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Plot the fluorescence change against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Intracellular cAMP Assay
This protocol is based on the principles of competitive binding assays for cAMP, such as the cAMP-Glo™ Assay.[8][9][10]
Materials:
-
CHO-K1 cells (or other suitable host cell line)
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
White, opaque 96-well plates
-
cAMP-Glo™ Assay kit or equivalent
-
This compound
-
Forskolin (as a positive control for Gs activation or to stimulate adenylate cyclase for Gi inhibition studies)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells into a white, opaque 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
For Gi activity, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of adenylyl cyclase.
-
Aspirate the culture medium and add the compound dilutions (and forskolin for Gi assays) to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Luminescence Measurement:
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and generate a luminescent signal.[12]
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Luminescence is inversely proportional to the cAMP concentration.
-
For Gs activity, a decrease in luminescence indicates an increase in cAMP.
-
For Gi activity, an increase in luminescence (relative to forskolin alone) indicates a decrease in cAMP.
-
Plot the luminescence values against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
Visualizations
Caption: Gq-protein coupled receptor signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GloSensor™ cAMP Assay Protocol [promega.sg]
- 3. A glance at G-protein-coupled receptors for lipid mediators: a growing receptor family with remarkably diverse ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intercellular Lipid Mediators and GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. cAMP-Glo™ Assay Protocol [promega.sg]
- 9. cAMP-Glo™ Assay [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. ulab360.com [ulab360.com]
Application Notes and Protocols: Clinical Relevance of Measuring Tetranor-12(R)-HETE in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical relevance, measurement, and biological role of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the lipid mediator 12(R)-HETE. The information is intended to guide research and development efforts targeting inflammatory and proliferative diseases.
Introduction to this compound
This compound is a urinary metabolite of 12(R)-HETE, a product of the 12R-lipoxygenase (12R-LOX) pathway of arachidonic acid metabolism. While much of the existing research has focused on its precursor, 12-HETE (often without specifying the stereoisomer), the measurement of the tetranor metabolite in urine provides a non-invasive tool to assess the systemic activity of the 12R-LOX pathway. Elevated levels of 12(R)-HETE are strongly associated with inflammatory skin diseases, particularly psoriasis.
Clinical Relevance
The clinical significance of measuring this compound is primarily linked to conditions where its precursor, 12(R)-HETE, plays a key pathological role.
-
Psoriasis and Proliferative Dermatoses : 12(R)-HETE is the predominant enantiomer of 12-HETE found in psoriatic lesions.[1][2] It is a potent chemoattractant for neutrophils, contributing to the inflammatory infiltrates characteristic of psoriasis.[3][4] The enzyme responsible for its synthesis, 12R-lipoxygenase, is present in human keratinocytes.[2][5] Activated platelets in psoriatic patients show increased production of 12-HETE, which in turn can stimulate the proliferation of keratinocytes.[6] Therefore, urinary this compound may serve as a biomarker for disease activity and therapeutic response in psoriasis.
-
Inflammation : Beyond psoriasis, 12(R)-HETE is a more potent chemokinetic agent for human polymorphonuclear leukocytes than its stereoisomer, 12(S)-HETE, highlighting its broader role in inflammatory processes.[4]
Signaling Pathways of 12(R)-HETE
The biological effects of 12(R)-HETE are mediated through specific signaling pathways. While the complete picture is still emerging, key aspects include its role as a chemoattractant.
References
- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cutaneous responses to 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) and 5,12-dihydroxyeicosatetraenoic acid (leukotriene B4) in psoriasis and normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid is a chemoattractant for human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Increased aggregation and arachidonic acid transformation by psoriatic platelets: evidence that platelet-derived 12-hydroxy-eicosatetraenoic acid increases keratinocyte DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving tetranor-12(R)-HETE stability during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of tetranor-12(R)-HETE during sample storage and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound levels are lower than expected. What are the potential causes related to sample storage?
A1: Lower than expected levels of this compound can arise from degradation during storage. Key factors to consider include:
-
Improper Storage Temperature: Eicosanoids, including this compound, are susceptible to degradation at higher temperatures. Long-term storage at -20°C is insufficient to halt lipid oxidation.[1]
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Oxidation: As a polyunsaturated fatty acid derivative, this compound is prone to oxidation. Exposure to air (oxygen) and light can accelerate this process.
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Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of the analyte and should be avoided.
-
Inappropriate Solvent: The choice of solvent for storing the purified compound or extracted sample can impact stability. While ethanol is a common solvent for standards, its evaporation at -20°C can alter the concentration.[2]
-
Enzymatic Degradation: If the sample matrix contains active enzymes, they can metabolize this compound.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure samples are consistently stored at -80°C for long-term stability.[1][3]
-
Minimize Oxygen Exposure: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample. Overlaying the sample with an inert gas like argon or nitrogen before sealing can also minimize oxidation.
-
Use Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your samples during collection and processing to mitigate oxidation.[1]
-
Check Solvent Integrity: For standards stored in volatile solvents like ethanol, ensure vials are tightly sealed. For long-term storage, consider using glass ampules or vials with high-quality septa. Storing at -80°C is preferable to -20°C to reduce evaporation.[2]
-
Inactivate Enzymes: For biological samples, ensure that enzymes are inactivated immediately upon collection, for example, by flash-freezing or adding enzyme inhibitors.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. Could this be due to degradation products?
A2: Yes, the appearance of unexpected peaks can be indicative of this compound degradation. Potential degradation pathways include:
-
Oxidation: Oxidation of the double bonds can lead to the formation of various byproducts, including epoxides and further oxidized species. The parent compound, 12(R)-HETE, can be metabolized to 12-oxo-ETE, and similar oxidative processes could affect its tetranor metabolite.[4][5]
-
Isomerization: Changes in pH or exposure to light can potentially cause isomerization of the double bonds.
Troubleshooting Steps:
-
Review Sample Handling: Scrutinize your sample collection, extraction, and storage procedures for any steps where the sample might have been exposed to air, light, or extreme pH for extended periods.
-
Use Fresh Standards: Run a fresh, unopened standard of this compound to compare with your stored standard and samples. This can help determine if the unexpected peaks are from the sample or a degraded standard.
-
Mass Spectrometry Analysis: If using LC-MS/MS, analyze the mass spectra of the unexpected peaks to identify potential degradation products.
Q3: How should I handle biological samples to prevent the artificial formation or degradation of this compound?
A3: Proper sample handling from the moment of collection is critical for accurate measurement of eicosanoids.
-
Immediate Cooling: Place samples on ice immediately after collection to reduce enzymatic activity.[1]
-
Enzyme Inhibition: Add a cocktail of enzyme inhibitors to your collection tubes. For eicosanoids in general, indomethacin is used to inhibit cyclooxygenases, which can prevent the formation of related compounds that might interfere with your analysis.[1][6]
-
Antioxidants: As mentioned, adding an antioxidant like BHT can prevent non-enzymatic oxidation.[1]
-
Prompt Processing and Storage: Process the samples as quickly as possible. If immediate analysis is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.[1]
-
Use of Internal Standards: Add a stable isotope-labeled internal standard for this compound as early as possible in your sample preparation process. This will help to correct for any analyte loss during extraction and analysis.[7][8]
Quantitative Data Summary
The stability of this compound is crucial for accurate quantification. Below is a summary of recommended storage conditions based on available data for the compound and related eicosanoids.
| Parameter | Condition | Recommended Duration | Stability Information |
| Storage Temperature | -80°C | ≥ 1 year | Recommended for long-term storage of both standards and biological samples to minimize degradation and lipid oxidation.[1][3] |
| -20°C | Short-term | Not ideal for long-term storage as lipid oxidation can still occur.[1] Evaporation of solvents like ethanol can also be an issue.[2] | |
| Solvent (for standards) | Ethanol | ≥ 1 year (at -80°C) | The compound is typically supplied in ethanol.[3] Ensure proper sealing to prevent evaporation. |
| Freeze-Thaw Cycles | Minimize | N/A | Repeated cycles should be avoided. Aliquoting samples is highly recommended. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of a this compound standard under different storage conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials with Teflon-lined caps.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature). Include a set of samples for a time-zero analysis.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the samples by a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.
-
Data Evaluation: Compare the concentrations at each time point to the time-zero concentration to determine the percentage of degradation.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Samples
This protocol provides a general procedure for extracting this compound from biological matrices like plasma or urine, adapted from general eicosanoid extraction methods.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Add a stable isotope-labeled internal standard for this compound to each sample.
-
Acidify the sample to a pH of approximately 3.5 with dilute acid (e.g., 2M HCl).[6] This protonates the carboxylic acid group, allowing for better retention on the reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 2-3 column volumes of ethanol or methanol.
-
Equilibrate the cartridge with 2-3 column volumes of deionized water.[6]
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the this compound from the cartridge with a suitable organic solvent such as methanol or ethyl acetate.[6]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in the initial mobile phase of your analytical method (e.g., a mixture of water and acetonitrile).[8]
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetranor-12(R)-HETE Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of tetranor-12(R)-HETE using mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
Q1: I am not seeing the expected precursor ion for this compound. What could be the issue?
A1: The expected precursor ion for this compound in negative ion mode is the [M-H]⁻ ion at an m/z of approximately 265.181. If you are not observing this ion, consider the following:
-
Ionization Mode: Ensure your mass spectrometer is operating in negative ion mode. This compound contains a carboxylic acid group that readily loses a proton to form a negative ion.
-
Source Parameters: Optimize your electrospray ionization (ESI) source parameters. Inadequate nebulization, drying gas flow, or temperature can lead to poor ionization efficiency.
-
Sample Degradation: this compound is a lipid that can be susceptible to degradation. Ensure proper storage of your samples (typically at -80°C) and minimize freeze-thaw cycles.
-
Mobile Phase Composition: The pH of your mobile phase can significantly impact ionization. The inclusion of a weak acid, such as 0.1% formic acid, is common in reverse-phase chromatography, but for negative mode analysis of acids, a neutral or slightly basic mobile phase (e.g., with a small amount of ammonium acetate) might improve signal, though this can impact chromatography. However, for ESI negative mode, a mobile phase with a low pH can still work well. If issues persist, consider testing different mobile phase additives.
Q2: I am seeing a peak for the [M-H]⁻ ion, but the signal intensity is very low. How can I improve it?
A2: Low signal intensity can be due to several factors:
-
Sample Concentration: The endogenous levels of this compound in biological samples can be very low. Consider concentrating your sample or using a larger injection volume if your chromatography allows.
-
Matrix Effects: Biological matrices are complex and can cause ion suppression. Improve your sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective method for cleaning up lipid samples.
-
Instrument Sensitivity: Ensure your mass spectrometer is properly calibrated and tuned for the mass range of interest.
-
Adduct Formation: In some cases, adducts with salts (e.g., [M+Cl]⁻) can be formed, which will reduce the intensity of the [M-H]⁻ ion. Using high-purity solvents and mobile phase additives can minimize this.
Q3: My fragmentation spectrum for this compound is weak or does not show the expected product ions. What should I do?
A3: Obtaining a clean and informative fragmentation spectrum is crucial for confident identification. If you are having trouble, check the following:
-
Collision Energy: The collision energy is a critical parameter for fragmentation. If the energy is too low, you will not see sufficient fragmentation. If it is too high, you may only see small, non-specific fragments. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of key fragment ions.
-
Precursor Ion Isolation: Ensure that your instrument is isolating the [M-H]⁻ precursor ion with a narrow enough window to exclude co-eluting isobaric interferences.
-
Fragment Ions to Expect: Familiarize yourself with the expected fragment ions for this compound. Key fragments are listed in the data table below. The absence of these may indicate you are not analyzing your target compound.
Q4: I am observing chromatographic peak tailing or broadening. What are the likely causes?
A4: Poor peak shape can compromise quantification and resolution. Consider these potential causes:
-
Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination: Lipids and other matrix components can build up on the column, affecting performance. Implement a robust column washing protocol between samples.
-
Inappropriate Mobile Phase: Ensure your mobile phase is compatible with your column and analyte. For reverse-phase chromatography of lipids, a gradient from a water/acetonitrile or water/methanol mixture is common.
-
Secondary Interactions: The carboxylic acid group of this compound can interact with active sites on the column packing material. Using a column with end-capping or adding a small amount of a weak acid to the mobile phase can mitigate this.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor ion and major fragment ions of this compound in negative ion mode tandem mass spectrometry.
| Ion Description | Expected m/z | Relative Intensity (Example) |
| Precursor Ion [M-H]⁻ | 265.181 | 100% |
| Fragment Ion 1 | 203.180 | High |
| Fragment Ion 2 | 165.128 | High |
| Fragment Ion 3 | 139.113 | Medium |
| Fragment Ion 4 | 109.066 | High |
| Fragment Ion 5 | 91.055 | Low |
Note: Relative intensities are dependent on the specific instrument and collision energy used and should be empirically determined.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Acidification: Acidify 1 mL of plasma to pH 3.5 with 2M formic acid.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., tetranor-12(S)-HETE-d4) to the acidified plasma.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other lipids with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 3.0 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) or Product Ion Scan mode.
-
Precursor Ion: m/z 265.2
-
Product Ions for MRM: m/z 203.2, 165.1, 109.1 (example transitions, should be optimized).
-
-
Collision Energy: Optimize for each transition (typically in the range of 10-30 eV).
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting logic for this compound analysis.
Technical Support Center: Enhancing Signal-to-Noise Ratio for Tetranor-12(R)-HETE in LC-MS
Welcome to the technical support center for the LC-MS analysis of tetranor-12(R)-HETE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your analytical methods and achieve a higher signal-to-noise ratio for this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its analysis important?
Tetranor-12(S)-HETE is a major beta-oxidation product of 12(S)-HETE, which is formed through the 12-lipoxygenase pathway from arachidonic acid.[1] The "(R)" designation refers to the specific stereoisomer. Analyzing specific eicosanoid metabolites like this compound is crucial for understanding inflammatory processes and the metabolic fate of its parent compound.[1]
Q2: What are the main challenges in analyzing this compound by LC-MS?
The main challenges include its low endogenous concentrations in biological samples, the presence of isomeric compounds that can interfere with accurate quantification, and matrix effects from complex sample matrices such as plasma and urine, which can suppress the analyte signal.
Q3: Which ionization mode is best for this compound analysis?
Negative ion mode electrospray ionization (ESI) is typically the preferred method for analyzing eicosanoids, including HETE metabolites, as the carboxylic acid moiety is readily deprotonated, leading to a strong [M-H]- signal.[2][3]
Q4: Is a derivatization step necessary for the analysis of this compound?
Derivatization is generally not required for LC-MS/MS analysis of eicosanoids when using a sensitive mass spectrometer. Collision-induced dissociation of the deprotonated molecule produces characteristic product ions that allow for specific detection without derivatization.[4]
Q5: How can I separate this compound from its (S)-enantiomer?
Chiral chromatography is necessary for the separation of (R) and (S) enantiomers. Chiral stationary phases, such as those based on cellulose or amylose derivatives (e.g., ChiralPak AD-RH), are commonly used for this purpose.[2][5]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Review your extraction protocol. For urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective. For plasma, SPE is often preferred to remove proteins and phospholipids that can cause ion suppression. Ensure the pH of the sample is adjusted to an acidic range (around 3.5) before extraction to protonate the carboxylic acid group and improve recovery in organic solvents or on reversed-phase SPE sorbents.[2] |
| Improper Mass Spectrometer Settings | Confirm you are using the correct MRM transition for tetranor-12-HETE. A known transition is m/z 265 → 109.[6] Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity. |
| Analyte Degradation | Eicosanoids can be unstable. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles. |
| Poor Ionization | Ensure the mobile phase contains a suitable modifier to promote ionization. For negative ion mode, a weak acid like 0.1% formic acid or a buffer like ammonium acetate can enhance deprotonation.[4][8] |
| Sub-optimal LC Conditions | The retention time of this compound may be too early or too late, resulting in a broad, low-intensity peak. Adjust the gradient steepness and organic solvent composition to achieve better peak shape and retention. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting matrix components can elevate the baseline noise. Improve sample clean-up by using a more rigorous SPE protocol. You can also adjust the chromatographic gradient to better separate the analyte from interfering matrix components. |
| Contaminated LC-MS System | High background can result from a contaminated system. Flush the LC system and mass spectrometer with appropriate cleaning solutions. Always use high-purity solvents and additives. |
| In-source Fragmentation | If the source conditions are too harsh, it can lead to in-source fragmentation and a noisy baseline. Reduce the source temperature and fragmentor voltage. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Stationary Phase | Peak tailing can occur due to interactions between the analyte and active sites on the column. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Adding a small amount of a competing acid or base to the mobile phase can sometimes help. |
| Incompatible Injection Solvent | If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in a solvent that is similar in composition to the initial mobile phase. |
| Column Degradation | A void in the column or a contaminated frit can cause peak splitting. Try reversing the column and flushing it. If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
Table 1: MRM Transitions for Tetranor-12-HETE and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Tetranor-12-HETE | 265 | 109 | Negative | [6] |
| 12(S)-HETE | 319.2 | 179.1 | Negative | [3] |
| 12(S)-HETE-d8 (Internal Standard) | 327.2 | 184.0 | Negative | [3] |
Table 2: Performance Characteristics of Eicosanoid LC-MS/MS Methods (Data for related compounds)
| Parameter | Value | Compound(s) | Matrix | Reference |
| Limit of Detection (LOD) | 0.05–5 ng/mL | Various Eicosanoids | Urine | [7] |
| Extraction Recovery | >90% | Various Eicosanoids | Urine | [7] |
| Intra-day Precision (CV) | <15% | Various Eicosanoids | Urine | [7] |
| Inter-day Precision (CV) | <15% (most analytes) | Various Eicosanoids | Urine | [7] |
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted from a method for urinary eicosanoids and may require optimization for this compound.[4]
-
To 3 mL of urine, add an appropriate amount of a deuterated internal standard (e.g., 12(S)-HETE-d8, as a structural analog).
-
Add 20 µL of acetic acid.
-
Add 11.25 mL of a methanol:chloroform solution (2:1 v/v).
-
Vortex the mixture vigorously and let it stand at room temperature for 1 hour.
-
Add 3.75 mL of chloroform and 3.75 mL of water, and vortex again.
-
Centrifuge to separate the phases.
-
Collect the lower organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) from Plasma
This is a general protocol for eicosanoids in plasma and should be optimized for this compound.
-
To a 500 µL plasma sample, add an appropriate internal standard.
-
Precipitate proteins by adding 1.5 mL of cold methanol. Vortex and centrifuge.
-
Take the supernatant and dilute with water to a final methanol concentration of <10%.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove less hydrophobic interferences.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Protocol 3: Chiral LC-MS Method for HETE Enantiomers
This method is for 12-HETE enantiomers and serves as a starting point for developing a chiral separation for this compound.[2]
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v)
-
Flow Rate: 300 µL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS Detection: Negative ESI mode, monitoring the appropriate MRM transitions.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Quantitative Profiling of Oxylipins from Arachidonic Acid by LC-MS/MS in Feces at Birth 3 Days and 21 Days of Piglets [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantitative metabolic profiling of urinary eicosanoids for clinical phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
selecting the optimal internal standard for tetranor-12(R)-HETE analysis
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on the selection of an optimal internal standard for the analysis of tetranor-12(R)-HETE, a key metabolite of 12(R)-HETE.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an internal standard for this compound analysis?
A1: The most critical factor is the structural similarity between the internal standard and the analyte, this compound. An ideal internal standard should be a stable isotope-labeled version of the analyte itself (e.g., this compound-dn or 13C-tetranor-12(R)-HETE). This ensures that it behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, thus providing the most accurate quantification.[1][2]
Q2: Which type of stable isotope-labeled internal standard is better: deuterated (2H) or carbon-13 (13C)?
A2: While both are effective, 13C-labeled internal standards are generally considered superior to deuterated standards.[3] This is because 13C-labeled standards are less likely to exhibit chromatographic shifts (co-elute perfectly with the analyte) and are not susceptible to hydrogen-deuterium exchange, which can occur with deuterated standards.[1] However, deuterated standards are often more readily available and cost-effective.
Q3: Can I use a deuterated analog of the parent compound, such as 12(S)-HETE-d8, as an internal standard for this compound?
A3: Yes, this is a common and acceptable practice, especially when a stable isotope-labeled version of the tetranor metabolite is not commercially available.[4][5] 12(S)-HETE-d8 is structurally similar and will behave similarly during the analytical process. However, it's important to validate the method carefully to account for any differences in extraction recovery or ionization efficiency between the analyte and the internal standard.
Q4: What are the key considerations when preparing my internal standard working solution?
A4: Your internal standard working solution should be prepared in a solvent that is compatible with your initial mobile phase to avoid peak distortion. The concentration should be optimized to provide a strong, but not saturating, signal in the mass spectrometer. It is crucial to add a consistent and known amount of the internal standard to all samples, including calibrators and quality controls, before any extraction steps to correct for sample processing variability.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Internal Standard Signal | 1. Incorrect MS/MS transition settings.2. Degradation of the internal standard.3. Inefficient ionization. | 1. Verify the precursor and product ion m/z values for your specific internal standard.2. Prepare a fresh working solution from your stock. Ensure proper storage conditions (typically -20°C or -80°C).3. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[7] |
| High Variability in Internal Standard Response | 1. Inconsistent addition of the internal standard to samples.2. Variable extraction recovery.3. Ion suppression or enhancement (matrix effects). | 1. Use a calibrated pipette and ensure thorough mixing after addition.2. Re-evaluate your sample preparation method (LLE or SPE). Ensure consistency in all steps.3. A stable isotope-labeled internal standard that co-elutes with the analyte will minimize this. If using an analog, chromatographic separation from interfering matrix components may be necessary. |
| Internal Standard Peak Tailing or Splitting | 1. Column degradation or contamination.2. Incompatibility of the injection solvent with the mobile phase. | 1. Wash the column with a strong solvent or replace it if necessary.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
Data Presentation: Comparison of Internal Standard Types
| Parameter | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Internal Standard | Key Findings |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the analyte. | Typically co-elutes perfectly with the analyte. | Perfect co-elution provides more accurate compensation for matrix effects.[1] |
| Isotopic Stability | Deuterium atoms can sometimes be exchanged with hydrogen atoms, especially if located at exchangeable positions. | 13C atoms are stable and not subject to exchange. | 13C-labeled standards offer greater stability and reliability. |
| Accuracy & Precision | Generally good, but can be compromised by chromatographic shifts and isotopic instability. | Excellent accuracy and precision due to identical chemical and physical properties to the analyte.[3] | 13C-labeled standards generally yield more accurate and precise results. |
| Availability & Cost | More widely available and generally less expensive. | Less common and typically more expensive. | Cost and availability are practical considerations in method development. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Acidify the sample (e.g., plasma, urine) to pH ~3.5 with acetic acid. Add the internal standard (e.g., 12(S)-HETE-d8) and mix. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[8]
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the chosen internal standard.
Mandatory Visualizations
Caption: Workflow for Selecting an Optimal Internal Standard.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
overcoming matrix effects in tetranor-12(R)-HETE quantification from whole blood
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of tetranor-12(R)-HETE from whole blood, with a specific focus on identifying and overcoming matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of whole blood analysis?
A1: The matrix effect is the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting endogenous components from the sample matrix.[1][2] Whole blood is a particularly complex matrix containing numerous components like proteins, salts, and phospholipids, which are known to be a major source of matrix effects.[3] These interferences can impact the accuracy, precision, and sensitivity of the quantitative results.[1]
Q2: Why is whole blood a challenging matrix for this compound analysis?
A2: Whole blood presents unique challenges due to its viscosity and the complexity of its constituents.[4] The presence of red blood cells, which can lyse during sample preparation, releases additional endogenous components like hemoglobin, further complicating the matrix.[1] For lipids like this compound, a metabolite of 12(R)-HETE, phospholipids are a primary concern as they can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[3][5]
Q3: How can I determine if my assay is experiencing matrix effects?
A3: The presence of matrix effects can be assessed using several methods. A common qualitative technique is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs. For quantitative assessment, the post-extraction spike method is typically used. This involves comparing the analyte's response in a spiked, extracted blank matrix to its response in a pure solution.[2]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and can it compensate for matrix effects?
A4: A stable isotope-labeled internal standard is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[6] While a suitable SIL-IS can effectively compensate for matrix effects, it may not overcome the loss of sensitivity caused by significant ion suppression.[2][6]
Troubleshooting Guide: Overcoming Matrix Effects
This section provides solutions to common problems encountered during the quantification of this compound from whole blood.
Problem 1: Poor sensitivity and inconsistent results.
-
Possible Cause: Significant ion suppression from phospholipids and other endogenous components in the whole blood matrix.
-
Solution 1: Optimize Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample preparation procedure to remove interferences.[6][7]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective at removing phospholipids and can result in significant matrix effects.[7] Using a protein precipitation plate that specifically retains phospholipids can improve results.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT. Adjusting the pH of the aqueous matrix and using a combination of solvents can improve selectivity and minimize the extraction of interfering substances like phospholipids.[6]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for producing clean samples with minimal matrix effects.[7] It allows for the selective retention of the analyte while matrix components are washed away.[8]
-
-
Solution 2: Chromatographic Separation: Modify your LC method to achieve chromatographic separation between this compound and the co-eluting matrix components causing ion suppression.[2] This may involve using a different column chemistry or adjusting the mobile phase gradient.[9]
Problem 2: High variability between different whole blood lots.
-
Possible Cause: The composition of the biological matrix can vary between individuals or lots, leading to different matrix effects.[1]
-
Solution: Evaluate Multiple Matrix Lots: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of whole blood to ensure the method is robust and reliable.
Problem 3: Analyte signal is suppressed despite using a SIL-IS.
-
Possible Cause: Severe ion suppression is reducing the signal of both the analyte and the internal standard to a level near the limit of detection, compromising sensitivity.
-
Solution 1: Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects from non-volatile components like salts and phospholipids.[2]
-
Solution 2: Further Sample Cleanup: Combine extraction techniques for a more thorough cleanup. For example, perform a protein precipitation step followed by SPE or LLE to remove a wider range of interferences.[4]
Experimental Protocols & Data
Protocol 1: General Solid-Phase Extraction (SPE) for Eicosanoids
This protocol is a general guideline and should be optimized for this compound.
-
Pre-treatment: Lyse whole blood cells by adding a hypotonic solution or through a freeze-thaw cycle. Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation of the analyte.[8] Spike the sample with the SIL-internal standard.
-
Column Conditioning: Condition the SPE column by washing with 2 mL of methanol followed by 2 mL of water.[10]
-
Sample Loading: Apply the pre-treated sample to the SPE column.
-
Washing: Wash the column with 1 mL of 10% methanol to remove polar interferences.[10]
-
Elution: Elute the analyte with 1 mL of methanol.[10]
-
Dry & Reconstitute: Evaporate the eluant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8][10]
Protocol 2: General Protein Precipitation (PPT)
-
Pre-treatment: Aliquot 40 µL of whole blood sample into a 96-well plate. Add 60 µL of working internal standard solution in 30/70 (v/v) methanol/water to lyse the red blood cells and vortex for 10 minutes.[4]
-
Precipitation: Add 500 µL of a cold precipitating solvent (e.g., acetonitrile or methanol) to each well.[4]
-
Vortex & Centrifuge: Vortex the plate to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean plate or vials for analysis.[4]
-
Evaporation & Reconstitution (Optional): For increased concentration, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.[4]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on findings from various studies.
| Sample Preparation Technique | Typical Matrix Effect (Ion Suppression) | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High[7] | Good | Simple, fast, inexpensive[6] | Produces "dirty" extracts with significant matrix effects[7] |
| Liquid-Liquid Extraction (LLE) | Moderate[7] | Variable, depends on solvent/pH[6] | Better cleanup than PPT, cost-effective[6][8] | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (SPE) | Low / Minimal[7] | High (>90%)[8] | Produces the cleanest samples, high selectivity[7][8] | More expensive and time-consuming than PPT/LLE |
| HybridSPE®-Phospholipid | Phospholipid removal >99%[3] | High | Specifically targets and removes phospholipids[5] | Primarily targets one class of interferences |
Visualizations
Caption: Workflow showing where matrix components interfere in LC-MS/MS analysis.
Caption: Troubleshooting decision tree for matrix effect issues.
Caption: Comparison of common sample preparation strategies for whole blood.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. lipidmaps.org [lipidmaps.org]
Technical Support Center: Analysis of Tetranor-12(R)-HETE in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the low-abundance lipid mediator, tetranor-12(R)-HETE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to measure?
This compound is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed through the process of beta-oxidation.[1][2][3] Its low abundance in biological samples presents a significant analytical challenge, requiring highly sensitive and specific methods for accurate quantification.
Q2: What is the primary method for quantifying this compound?
The most common and reliable method for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7] This technique offers the high sensitivity and specificity needed to detect and quantify this low-abundance analyte in complex biological matrices. Chiral chromatography may be necessary to separate it from its stereoisomer, tetranor-12(S)-HETE.[4]
Q3: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?
To enhance the signal intensity, consider the following:
-
Optimize Sample Preparation: Employ a robust solid-phase extraction (SPE) protocol to concentrate the analyte and remove interfering matrix components.[8][9][10][11][12]
-
Chemical Derivatization: Derivatizing the carboxylic acid or hydroxyl group of this compound can improve its ionization efficiency in the mass spectrometer.[13][14][15][16]
-
Optimize MS Parameters: Fine-tune the mass spectrometer's source and compound-specific parameters, such as collision energy and declustering potential, for optimal detection of your analyte.[6]
Q4: What are the expected concentration ranges of this compound in biological samples?
The concentration of this compound is typically very low. While specific reference ranges are not widely established, studies have shown that plasma levels of tetranor-12-HETE are significantly elevated in patients with nonalcoholic fatty liver disease.[17] Urinary levels of its parent compound, 12-HETE, have been found to be in the range of ng/mg of creatinine.[18][19]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Analyte Signal | Inefficient Extraction: The analyte is being lost during the sample preparation process. | Review and optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent type is appropriate for retaining this compound. Check the pH of your loading, washing, and elution solutions.[8][9][10] |
| Poor Ionization: The analyte is not efficiently ionizing in the mass spectrometer source. | Consider chemical derivatization to improve ionization. Optimize the electrospray ionization (ESI) source parameters, including temperature, gas flows, and voltage.[6][14] | |
| Analyte Degradation: this compound may be unstable under your experimental conditions. | Minimize freeze-thaw cycles of your samples. Process samples on ice and add antioxidants like butylated hydroxytoluene (BHT) during extraction.[5] | |
| High Background Noise | Matrix Effects: Co-eluting compounds from the biological matrix are suppressing or enhancing the analyte signal. | Improve your sample cleanup procedure. A more rigorous SPE protocol or the use of a different stationary phase in your LC column may be necessary.[8] |
| Contaminated Solvents or System: Impurities in your mobile phase or a contaminated LC-MS system can lead to high background. | Use high-purity, LC-MS grade solvents and additives. Regularly clean the ion source of your mass spectrometer.[8] | |
| Poor Chromatographic Peak Shape | Inappropriate LC Conditions: The mobile phase composition or gradient is not optimal for your analyte. | Experiment with different mobile phase modifiers (e.g., formic acid, acetic acid) and gradient profiles to improve peak shape.[6][7] |
| Column Overload: Injecting too much sample or a sample with a high concentration of interfering substances. | Dilute your sample extract before injection or use a smaller injection volume. Ensure your SPE method is effectively removing matrix components. | |
| Inconsistent Results/Poor Reproducibility | Variability in Sample Preparation: Inconsistent execution of the extraction protocol between samples. | Use an internal standard, preferably a stable isotope-labeled version of this compound, to account for variability in extraction and ionization.[4] Ensure consistent timing and volumes for all steps of the SPE procedure. |
| Instrument Instability: Fluctuations in the LC or MS performance. | Perform regular system suitability checks and calibrations to ensure the instrument is performing optimally. |
Quantitative Data Summary
The following table provides a summary of quantitative parameters for the analysis of HETE metabolites from various studies. Note that data specifically for this compound is limited.
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| 12(R)-HETE & 12(S)-HETE | Mouse Plasma, Skin, Spleen, Lymph Node | Chiral LC-MS/MS | - | - | [4] |
| Eicosanoids (including 12-HETE) | Human Plasma | UPLC-MS/MS | - | 0.03 to 5884 ng/mL | [5] |
| 34 Eicosanoids (including 12-HETE) | Human Serum, Sputum, BALF | LC-MS/MS | - | 0.2 to 3 ng/mL | [6] |
| 12(S)-HETE | Human Urine | ELISA and HPLC | - | - | [18] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an appropriate amount of a suitable internal standard (e.g., deuterated this compound).
-
Acidify the plasma to a pH of approximately 3.5 with 2M formic acid. This protonates the carboxylic acid group of the analyte, facilitating its retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water (acidified to pH 3.5 with formic acid). Do not allow the cartridge to go dry.[9]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water (acidified to pH 3.5) to remove polar interferences.
-
Wash the cartridge with 2 mL of a low-percentage organic solvent wash (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative method and should be tailored to your specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for the separation.[20] For separation of R and S enantiomers, a chiral column such as a ChiralPak AD-RH would be required.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).[6]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of eicosanoids due to the presence of the carboxylic acid group.[4][20]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will need to be determined by direct infusion of a standard. For 12-HETE (a related compound), a common transition is m/z 319 -> 179.[21]
-
Source Parameters: Optimize the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage to achieve the best signal for your analyte.
-
Visualizations
Caption: Biosynthesis of this compound from arachidonic acid.
Caption: Experimental workflow for this compound analysis.
References
- 1. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. welch-us.com [welch-us.com]
- 9. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. specartridge.com [specartridge.com]
- 12. youtube.com [youtube.com]
- 13. Derivatization in liquid chromatography for mass spectrometric detection [jstage.jst.go.jp]
- 14. ddtjournal.com [ddtjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Increased levels of 12(S)-HETE in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elevated 12- and 20-hydroxyeicosatetraenoic acid in urine of patients with prostatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
preventing autooxidation of tetranor-12(R)-HETE during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the autooxidation of tetranor-12(R)-HETE during sample preparation and analysis.
Troubleshooting Guide
Issue: Low or no detection of this compound in my sample.
| Possible Cause | Recommendation |
| Autooxidation during sample handling and storage | Immediately after collection, add an antioxidant such as butylated hydroxytoluene (BHT) to your sample.[1] Keep samples on ice at all times and for long-term storage, use -80°C. |
| Inefficient extraction | Use a solid-phase extraction (SPE) method with a C18 cartridge for optimal recovery of eicosanoids. Ensure the pH of the sample is adjusted to ~3.5 before loading onto the SPE column. |
| Degradation during solvent evaporation | Evaporate the solvent under a gentle stream of nitrogen. Avoid high temperatures. |
| Instrumental issues (LC-MS/MS) | Check for contamination in the LC-MS system, verify mobile phase composition and pH, and ensure mass spectrometer calibration is current. |
Issue: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Recommendation |
| Matrix effects from complex biological samples | Incorporate a robust sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering substances.[2][3] |
| Contamination from solvents or labware | Use high-purity, LC-MS grade solvents and pre-cleaned glassware. |
| Co-elution of similar lipid species | Optimize the liquid chromatography gradient to improve the separation of this compound from other eicosanoids. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is autooxidation. This compound is a polyunsaturated fatty acid, and the double bonds in its structure are susceptible to attack by reactive oxygen species. This process can be accelerated by exposure to air, light, and elevated temperatures.
Q2: What is the recommended storage temperature for this compound standards and samples?
A2: For long-term stability, this compound standards and biological samples should be stored at -80°C.
Q3: Which antioxidant is best for preventing the autooxidation of this compound?
A3: Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid peroxidation during sample preparation. It is a synthetic antioxidant that can be added to extraction solvents. While other antioxidants like α-tocopherol (Vitamin E) can also be used, BHT is often preferred for its stability and efficacy in organic solvents.
Q4: Can I repeatedly freeze and thaw my samples containing this compound?
A4: It is highly recommended to avoid repeated freeze-thaw cycles, as this can accelerate the degradation of polyunsaturated lipids like this compound. Aliquot samples into single-use volumes before freezing.
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma using Solid-Phase Extraction (SPE)
Materials:
-
Plasma sample
-
Butylated hydroxytoluene (BHT)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
-
C18 SPE cartridge
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of plasma, add 10 µL of BHT solution (10 mg/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 2 mL of cold methanol to the plasma sample. Vortex for 30 seconds and then centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Acidification: Transfer the supernatant to a new tube and adjust the pH to approximately 3.5 with 2M hydrochloric acid.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane to remove non-polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.
-
Solvent Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Stability of this compound Under Various Conditions
Researchers can use this table to document their own experimental findings on the stability of this compound.
| Storage Condition | Antioxidant | Duration | Analyte Concentration (ng/mL) | Percent Degradation |
| Room Temperature (25°C) | None | 0 hours | 0% | |
| 2 hours | ||||
| 4 hours | ||||
| BHT (0.05%) | 0 hours | 0% | ||
| 2 hours | ||||
| 4 hours | ||||
| 4°C | None | 0 hours | 0% | |
| 24 hours | ||||
| 48 hours | ||||
| BHT (0.05%) | 0 hours | 0% | ||
| 24 hours | ||||
| 48 hours | ||||
| -20°C | None | 0 days | 0% | |
| 7 days | ||||
| 30 days | ||||
| -80°C | None | 0 months | 0% | |
| 3 months | ||||
| 6 months |
Visualizations
Metabolic Pathway of this compound Formation
Caption: Metabolic pathway of this compound formation.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
References
addressing poor recovery of tetranor-12(R)-HETE in solid-phase extraction
Topic: Addressing Poor Recovery of Tetranor-12(R)-HETE
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of this compound during solid-phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its SPE recovery?
A1: this compound is a lipophilic, long-chain hydroxy fatty acid.[1][2] Its structure contains a carboxylic acid group, which means its ionization state is pH-dependent. This is the most critical factor for developing a successful reversed-phase SPE method. At a pH above its pKa (~4-5), the carboxyl group is ionized (negatively charged), making the molecule more polar and less likely to be retained on a nonpolar sorbent like C18. To maximize retention, the sample pH must be acidified to neutralize this functional group.
Table 1: Key Chemical Properties of this compound
| Property | Value | Implication for SPE |
| Molecular Formula | C₁₆H₂₆O₃[3][4] | Indicates a moderately sized lipid molecule. |
| Molecular Weight | 266.4 g/mol [3][4] | Standard molecular weight for this class of compounds. |
| XLogP3 | 3.9[1] | Indicates good lipophilicity (hydrophobicity), suitable for reversed-phase SPE. |
| Functional Groups | Carboxylic Acid, Hydroxyl Group | The carboxylic acid must be neutralized (protonated) by lowering the pH to ensure retention on nonpolar sorbents. |
| Solubility | Soluble in organic solvents like ethanol, DMF, and DMSO.[3][5] | The choice of elution solvent should be based on its ability to disrupt the hydrophobic interaction with the sorbent. |
Q2: I am experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery in SPE is a common issue that can almost always be traced to one of four key stages: Sample Preparation, Analyte Loading, the Washing Step, or the Elution Step.[6][7] The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing the fractions from each step of the process.[7]
Q3: How can I optimize my sample preparation to improve recovery from biological fluids like plasma or tissue homogenates?
A3: Proper sample preparation is crucial. For complex biological matrices, two steps are critical: protein precipitation and pH adjustment.
-
Protein Precipitation: Proteins can clog the SPE cartridge and interfere with analyte binding. Precipitate proteins by adding at least 3 volumes of cold acetonitrile containing 1% formic acid to 1 volume of sample (e.g., 300 µL solvent to 100 µL plasma).[8] Vortex and centrifuge to pellet the precipitated proteins. The resulting supernatant is then used for SPE.
-
pH Adjustment: As mentioned, the pH must be lowered to protonate the carboxylic acid of this compound. The addition of formic acid during the protein precipitation step often suffices.[9] This ensures the analyte is in its neutral, more hydrophobic form, which will bind strongly to a reversed-phase (C18) sorbent.[9] Failure to adjust the pH is a very common reason for poor retention.[7]
Q4: Can you provide a reliable starting protocol for reversed-phase SPE of this compound?
A4: Absolutely. This protocol is a robust starting point for extracting this compound from a pre-treated biological sample (e.g., post-protein precipitation) using a C18 cartridge.
Experimental Protocol: SPE using a C18 Cartridge
-
Conditioning:
-
Equilibration:
-
Equilibrate the cartridge with 1-2 column volumes of acidified water (e.g., water with 0.1% formic acid). This prepares the sorbent for the acidified sample.
-
Ensure the pH of the equilibration solution is similar to your sample's pH. Do not let the column go dry.
-
-
Sample Loading:
-
Load the pre-treated, acidified sample supernatant onto the cartridge.
-
Use a slow, consistent flow rate (e.g., ~1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[10]
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak organic solvent in acidified water (e.g., 5-10% methanol in water with 0.1% formic acid).
-
This step removes polar, water-soluble interferences without eluting the target analyte.
-
-
Drying (Optional but Recommended):
-
Dry the cartridge under a gentle stream of nitrogen or high vacuum for 5-10 minutes to remove the aqueous wash solvent. This can improve the elution efficiency of highly nonpolar analytes. Avoid over-drying, which can sometimes lead to poor recovery.[6]
-
-
Elution:
-
Elute the this compound with 1-2 column volumes of a strong organic solvent like methanol, acetonitrile, or ethyl acetate.
-
Collect the eluate for analysis (e.g., LC-MS).
-
Q5: My analyte is being lost during the sample loading step (breakthrough). How can I fix this?
A5: Analyte breakthrough during loading is a common issue that points to insufficient retention. Several factors could be at play.
Table 2: Troubleshooting Analyte Breakthrough During Sample Loading
| Potential Cause | Solution(s) |
| Improper Sorbent Conditioning | Ensure the sorbent is fully wetted with an appropriate solvent (e.g., methanol) before equilibration. Do not let the sorbent dry out between steps.[6][10] |
| Sample pH Too High | Acidify the sample to a pH of ~3-4 using formic or acetic acid to neutralize the carboxylic acid group and increase hydrophobicity.[9] |
| Sample Solvent Too Strong | If the sample is dissolved in a high percentage of organic solvent, it may not retain on the sorbent. Dilute the sample with acidified water before loading.[7][10] |
| Flow Rate Too High | Decrease the loading flow rate to allow more time for the analyte to interact with and bind to the sorbent.[10] |
| Column Overload | The mass of the analyte and matrix components exceeds the sorbent's capacity. Use a larger SPE cartridge, or load a smaller sample volume.[6][10] |
| Incorrect Sorbent Choice | For a lipophilic molecule like this compound, a reversed-phase sorbent (C18, C8) is appropriate. Using a normal-phase or ion-exchange sorbent without the correct protocol will lead to breakthrough.[6][11] |
Q6: I suspect the wash step is removing my analyte. What should I do?
A6: If your analyte is appearing in the wash fraction, your wash solvent is too strong. The goal of the wash step is to remove interferences that are more polar than your analyte. For this compound on a C18 column, a typical wash solution is a low percentage of organic solvent in acidified water (e.g., 5-10% methanol). If you are experiencing loss, reduce the percentage of the organic solvent in your wash solution (e.g., from 10% methanol to 5% methanol) or use only acidified water.[7]
Context: Biosynthesis of this compound
To better understand the analyte, it is helpful to see its biological origin. This compound is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), which is formed from arachidonic acid primarily through the action of a 12R-lipoxygenase enzyme.[12] The subsequent metabolism to the "tetranor" form occurs via β-oxidation.[3]
References
- 1. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. specartridge.com [specartridge.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 12. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Tetranor-12(R)-HETE in Electrospray Ionization
Welcome to the technical support center for the analysis of tetranor-12(R)-HETE using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve reliable quantitative results.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues encountered during the LC-MS/MS analysis of this compound.
Problem: Low or No Signal for this compound
Possible Cause: Significant ion suppression from matrix components is a primary reason for poor signal intensity.[1][2][3][4][5][6][7][8][9]
Solutions:
-
Assess Ion Suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify at what retention times ion suppression is occurring.[6][9][10] Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.
-
Quantitative Matrix Effect Assessment: Compare the peak area of this compound in a neat solution to that of a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample confirms ion suppression.[9][10]
-
-
Optimize Sample Preparation: The goal is to remove interfering substances, particularly phospholipids, from the biological matrix.[1][3][4][5][8]
-
Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up eicosanoid samples.[3][4] Use a C18 or a mixed-mode SPE cartridge. A detailed protocol is provided in the "Experimental Protocols" section.
-
Liquid-Liquid Extraction (LLE): While less effective than SPE at removing all interfering matrix components, LLE can be an alternative.[1][4]
-
Protein Precipitation (PPT): This method is the least effective at removing phospholipids and often leads to significant ion suppression.[8][11] It should be used with caution and preferably followed by a cleanup step.
-
-
Improve Chromatographic Separation:
-
Modify Gradient: Adjust the mobile phase gradient to separate this compound from the ion-suppressing region identified by PCI.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter the elution profile of interfering compounds.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[7] This is a viable option if the concentration of this compound is high enough to be detected after dilution.
Problem: Inconsistent and Irreproducible Results
Possible Cause: Variability in the matrix from sample to sample can cause differing degrees of ion suppression, leading to poor reproducibility.
Solutions:
-
Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup, such as the recommended SPE protocol, is crucial to minimize sample-to-sample variation in matrix effects.[3][4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression.[10][12] As it co-elutes and behaves almost identically to the analyte during ionization, it experiences the same degree of suppression, allowing for accurate and precise quantification based on the analyte-to-internal standard ratio.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to account for consistent matrix effects.[5]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][9] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][4][5] Eicosanoids like this compound are often present at low concentrations in complex biological matrices, making them particularly susceptible to the detrimental effects of ion suppression.
Q2: What are the primary sources of ion suppression for eicosanoids?
A2: The most significant sources of ion suppression in the analysis of eicosanoids from biological samples are phospholipids.[1][8] Other endogenous components like salts and proteins, as well as exogenous substances from sample collection and preparation, can also contribute.[10]
Q3: How do I choose the right sample preparation technique?
A3: For eicosanoid analysis, solid-phase extraction (SPE) is generally the most effective technique for removing matrix interferences and minimizing ion suppression.[3][4] Studies have shown that SPE, particularly with C18 sorbents, provides a good balance of analyte recovery and removal of ion-suppressing components.[1][4] Liquid-liquid extraction is a viable alternative, while protein precipitation alone is often insufficient for achieving the necessary sample cleanliness.[1][4][8][11]
Q4: Can my mobile phase composition affect ion suppression?
A4: Yes, mobile phase additives can influence ionization efficiency. For negative ion mode analysis of acidic compounds like this compound, volatile additives are preferred. While both formic acid and acetic acid are commonly used, acetic acid has been shown in some cases to provide better signal intensity in negative ESI mode compared to formic acid.[13] However, the optimal choice may depend on the specific analyte and chromatographic conditions. It is crucial to use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants that can cause ion suppression.[14][15]
Q5: Is it better to use ESI or APCI for this compound analysis?
A5: Electrospray ionization (ESI) is commonly used for the analysis of eicosanoids.[3] However, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[7] If severe and persistent ion suppression is encountered with ESI, switching to APCI could be a potential solution, provided that this compound can be efficiently ionized by this technique.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Eicosanoid Analysis
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Ion Suppression | Recommendation |
| Protein Precipitation (PPT) | Variable, can be low | Poor | High | Not recommended as a standalone method. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | A viable alternative to SPE. |
| Solid-Phase Extraction (SPE) - C18 | High | Good | Low | Highly Recommended. |
| Solid-Phase Extraction (SPE) - Mixed-Mode | High | Excellent | Very Low | Excellent choice for complex matrices. |
| HybridSPE® (Phospholipid Depletion) | High | Excellent | Very Low | Specifically designed for phospholipid removal. |
This table is a qualitative summary based on multiple sources.[1][3][4][8][11]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from established methods for eicosanoid extraction.[16][17][18][19][20]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Deionized Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl Formate or Ethyl Acetate (LC-MS grade)
-
Formic Acid or Acetic Acid (LC-MS grade)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add a stable isotope-labeled internal standard for this compound.
-
Acidify the plasma to pH ~3.5 with 1% aqueous formic or acetic acid.
-
Vortex briefly and centrifuge at 2000 x g for 5 minutes at 4°C to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove more polar lipids.
-
Wash the cartridge with 2 mL of hexane to remove neutral lipids.
-
-
Elution:
-
Elute the this compound and other eicosanoids with 2 x 1 mL of methyl formate or ethyl acetate.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Simplified metabolic pathway of 12-HETE.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 17. arborassays.com [arborassays.com]
- 18. aocs.org [aocs.org]
- 19. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 12(R)-HETE and its Metabolite, tetranor-12(R)-HETE
For Immediate Release
This guide provides a detailed comparison of the biological activities of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its β-oxidation metabolite, tetranor-12(R)-HETE. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the functional differences between these two lipid mediators. While extensive research has elucidated the roles of 12(R)-HETE in various physiological and pathological processes, data on the specific biological functions of this compound remains limited. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways.
Overview of 12(R)-HETE and this compound
12(R)-HETE is a member of the hydroxyeicosatetraenoic acid family of lipid metabolites derived from arachidonic acid through the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes. It is recognized as a significant inflammatory mediator, particularly in skin conditions such as psoriasis.
This compound is a shorter-chain metabolite of 12(R)-HETE, formed through the process of peroxisomal β-oxidation.[1][2] This metabolic conversion raises questions about the ultimate biological activity and fate of 12(R)-HETE signaling. While its presence has been detected in various biological systems, specific receptor interactions and downstream signaling effects of this compound are not yet well-defined. For its stereoisomer, tetranor-12(S)-HETE, it has been noted that no specific biological function has been conclusively determined, suggesting that the tetranor metabolites may be less biologically active or have functions that are yet to be discovered.[3]
Quantitative Comparison of Biological Activities
Direct comparative studies on the biological activities of 12(R)-HETE and this compound are scarce in the current scientific literature. The following table summarizes the known quantitative data for 12(R)-HETE and highlights the lack of corresponding data for its tetranor metabolite.
| Biological Activity | 12(R)-HETE | This compound | Reference |
| Chemotactic Activity for Neutrophils | Potent chemoattractant; approximately 2000 times less potent than leukotriene B4. | Data not available. | [4] |
| Receptor Binding Affinity (BLT2) | Binds to the leukotriene B4 receptor 2 (BLT2). | Data not available. | [5] |
| Aryl Hydrocarbon Receptor (AHR) Activation | Potent indirect activator of the AHR pathway. | Data not available. | [6] |
| Platelet Aggregation Inhibition | Inhibits platelet aggregation induced by the TP receptor agonist I-BOP (IC50 = 3.6 µM). | Data not available. | [7] |
| Thromboxane Receptor (TP) Binding | Binds to the TP receptor in isolated human platelets (IC50 = 0.734 µM). | Data not available. | [7] |
Signaling Pathways
12(R)-HETE Signaling
12(R)-HETE is known to exert its effects through multiple signaling pathways. One key pathway involves its interaction with the G protein-coupled receptor, BLT2, which is also a low-affinity receptor for leukotriene B4.[5] Activation of BLT2 can lead to various cellular responses, including chemotaxis. Additionally, 12(R)-HETE has been identified as a potent indirect activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cell differentiation.[6]
Metabolic Fate of 12(R)-HETE
The primary metabolic pathway for the clearance of 12(R)-HETE is β-oxidation, which results in the formation of this compound. This process shortens the carbon chain of the fatty acid, which can significantly alter its biological activity.
Experimental Protocols
While direct comparative experimental data is lacking, the following protocols describe standard assays that could be employed to compare the biological activities of 12(R)-HETE and this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic potential of a substance for neutrophils.
Objective: To compare the ability of 12(R)-HETE and this compound to induce neutrophil migration.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chamber Setup: Use a 48-well micro-chemotaxis chamber with a polyvinylpyrrolidone-free polycarbonate filter (e.g., 3-µm pore size) separating the upper and lower wells.
-
Loading of Chemoattractants: Load the lower wells with various concentrations of 12(R)-HETE, this compound, a positive control (e.g., leukotriene B4), and a negative control (buffer).
-
Cell Addition: Add the isolated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Cell Staining and Quantification: After incubation, remove the filter, fix, and stain the migrated cells on the lower side of the filter. Quantify the number of migrated cells per high-power field using light microscopy.
Receptor Binding Assay
This assay measures the affinity of a ligand for its receptor.
Objective: To determine and compare the binding affinities of 12(R)-HETE and this compound for the BLT2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human BLT2 receptor.
-
Radioligand: Use a radiolabeled ligand that binds to the BLT2 receptor (e.g., [³H]LTB4).
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled competitor (12(R)-HETE or this compound).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly supports a role for 12(R)-HETE as a pro-inflammatory lipid mediator with defined signaling pathways and biological activities. In contrast, its metabolite, this compound, remains largely uncharacterized in terms of its specific biological functions. The process of β-oxidation, which converts 12(R)-HETE to its tetranor form, likely represents a catabolic pathway to inactivate or clear the parent molecule. However, the possibility of this compound having its own unique, albeit less potent or different, biological activities cannot be entirely ruled out without further investigation.
Future research employing direct, quantitative comparisons using standardized assays, such as those outlined in this guide, is crucial to fully elucidate the biological significance of the metabolic conversion of 12(R)-HETE to this compound. Such studies will provide valuable insights for researchers in inflammation, immunology, and drug discovery.
References
- 1. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. timothyspringer.org [timothyspringer.org]
- 4. 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid is a chemoattractant for human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Tetranor-12(R)-HETE and Other Hydroxyeicosatetraenoic Acids (HETEs) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways of various hydroxyeicosatetraenoic acids (HETEs), with a special focus on the current understanding of tetranor-12(R)-HETE in relation to other prominent members of the HETE family, including 12-HETE, 20-HETE, 5-HETE, and 15-HETE.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the metabolism of arachidonic acid by lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes. These molecules play crucial roles in a variety of physiological and pathological processes, including inflammation, cell proliferation, migration, and angiogenesis. While the signaling pathways of several HETEs have been extensively studied, the specific roles and mechanisms of their metabolites are often less clear. This guide aims to summarize the current knowledge on the signaling of this compound and provide a comparative context with other well-characterized HETEs.
This compound is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] While the direct signaling pathway of this compound remains largely uncharacterized, its precursor, 12(R)-HETE, is known to be produced in tissues such as the corneal epithelium and can modulate ion transport.[2][3][4] In contrast, other HETEs, such as 12(S)-HETE and 20-HETE, have well-defined receptors and downstream signaling cascades.
Comparative Data on HETE Signaling
The following tables summarize the key signaling components and functional effects of different HETEs based on available experimental data.
Table 1: Receptors and Key Downstream Signaling Molecules for Various HETEs
| HETE Derivative | Primary Receptor(s) | Key Downstream Signaling Molecules |
| This compound | Not yet identified | Largely unknown; potential overlap with 12(R)-HETE signaling is speculative. |
| 12(S)-HETE | GPR31 (12-HETER1)[5] | ERK1/2, PI3K/Akt, PKC, Src, NF-κB[6] |
| 20-HETE | GPR75 (proposed)[7][8] | EGFR, c-Src, Raf/MEK/ERK, PI3K/Akt, Rho-kinase[7][9][10] |
| 5-HETE | OXE-R | G-protein coupled pathways |
| 15-HETE | Not fully characterized | MAPK, cAMP-response element-binding protein (CREB)[11] |
Table 2: Quantitative Effects of HETEs on Kinase Activation
| HETE Derivative | Cell Type | Concentration | Fold Increase in ERK1/2 Phosphorylation | Fold Increase in Akt Phosphorylation | Reference |
| 20-HETE | Renal Epithelial Cells | 20 µM | 5.8 ± 0.3 | - | [9] |
| 5,14-20-HEDE (20-HETE analog) | Renal Epithelial Cells | 20 µM | 61.7 ± 3.2 | 2.2 ± 0.3 | [9] |
| 12(S)-HETE | A431 Epidermoid Carcinoma | Not specified | Stimulated | Stimulated | [6] |
| Ang II (induces 20-HETE) | H9c2 cells | Not specified | Increased | Increased | [12] |
Table 3: Comparative Effects of HETEs on Cell Migration
| HETE Derivative | Cell Type | Effect on Migration | Key Signaling Pathways Involved | Reference |
| 12(S)-HETE | A431 Epidermoid Carcinoma | Stimulates migration on laminin | PKC, PI3K, Src | [6] |
| 20-HETE | Vascular Smooth Muscle Cells | Increases migration | - | [10] |
| 8(S)-HETE | Rat Corneal Epithelium | Regulates migration | - | [13] |
Signaling Pathways of HETEs
The signaling pathways of HETEs are diverse and cell-type specific. Below are graphical representations of the known pathways for 12(S)-HETE and 20-HETE. The pathway for this compound remains to be elucidated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to investigate HETE signaling.
Western Blotting for ERK1/2 and Akt Phosphorylation
This protocol is used to quantify the activation of key signaling kinases in response to HETE stimulation.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Treat cells with the desired concentration of HETE or vehicle control for various time points (e.g., 5, 15, 30, 60 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
6. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-total-ERK1/2 or anti-total-Akt).
-
Quantify band intensities using densitometry software.
-
Express the level of phosphorylation as the ratio of the phosphorylated protein to the total protein.
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic effect of HETEs on cell motility.
1. Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 12-24 hours.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in a serum-free medium.
2. Assay Setup:
-
Place a Transwell insert (with a porous membrane) into each well of a 24-well plate.
-
Add a medium containing the HETE of interest (chemoattractant) to the lower chamber of the well.
-
Add a medium without the chemoattractant to the lower chamber of the control wells.
-
Seed the prepared cells into the upper chamber of the Transwell insert.
3. Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 4-24 hours), depending on the cell type.
4. Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with a staining solution such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.
5. Data Analysis:
-
Compare the number of migrated cells in the HETE-treated wells to the control wells to determine the chemotactic effect.
Discussion and Future Directions
The signaling pathways of several HETEs, particularly 12(S)-HETE and 20-HETE, are well-documented, revealing their roles as potent lipid mediators in a range of cellular processes. They activate specific G-protein coupled receptors and downstream kinase cascades, leading to defined physiological and pathological outcomes.
In stark contrast, the signaling pathway of this compound remains a significant knowledge gap. As a β-oxidation product of 12(R)-HETE, it is plausible that its biological activity may be related to that of its precursor, which has been shown to modulate Na+,K+-ATPase activity in the cornea.[3] However, it is also possible that this compound has distinct biological functions or acts as an inactive metabolite. The observation that the related compound, tetranor-12(S)-HETE, may have a role in corneal inflammation suggests that these tetranor metabolites could possess unique activities that warrant further investigation.[14]
Future research should focus on elucidating the specific signaling pathway of this compound. Key experimental questions to address include:
-
Does this compound bind to a specific cell surface or intracellular receptor?
-
Does it activate downstream signaling kinases such as ERK, Akt, or PKC?
-
What are the functional consequences of cellular exposure to this compound, particularly in comparison to 12(R)-HETE and other HETEs?
-
Does this compound play a role in physiological or pathological processes in the cornea or other tissues?
Answering these questions will be crucial for a complete understanding of the biological roles of the entire HETE family and for the potential development of novel therapeutic agents targeting these lipid signaling pathways.
Conclusion
This guide provides a comparative overview of the signaling pathways of major HETEs, highlighting the well-established roles of 12-HETE and 20-HETE and the current lack of knowledge regarding the signaling of this compound. The provided data tables and experimental protocols offer a valuable resource for researchers in the field. Further investigation into the signaling of this compound is essential to fully comprehend the complex network of HETE-mediated cellular regulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of 12(R)- and 12(S)-hydroxyeicosatetraenoic acid by porcine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal stimulation of 12(R)-HETE, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 20-HETE activates the Raf/MEK/ERK pathway in renal epithelial cells through an EGFR- and c-Src-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20-HETE mediates Ang II-induced cardiac hypertrophy via ROS and Ca2+ signaling in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Validating Tetranor-12(R)-HETE as a Urinary Biomarker for Kidney Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of kidney damage is paramount in clinical practice and drug development. An ideal biomarker should be non-invasive, sensitive, specific, and provide a clear indication of renal injury, progression, and response to therapy. This guide provides a comparative analysis of the potential urinary biomarker, tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), against established and emerging urinary biomarkers for kidney damage.
Executive Summary
Direct validation data for this compound as a urinary biomarker for general kidney damage is currently limited in publicly available research. However, its related compound, 12(S)-HETE, has shown potential as a biomarker in the context of diabetic kidney disease. This guide will therefore use 12(S)-HETE as a proxy for comparison, with the critical caveat that its performance in other forms of kidney injury is not yet established.
In comparison, established biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C have undergone more extensive validation in various settings of acute kidney injury (AKI) and chronic kidney disease (CKD), including drug-induced nephrotoxicity. These markers generally demonstrate good to excellent diagnostic and prognostic performance.
Comparative Performance of Urinary Kidney Injury Biomarkers
The following table summarizes the performance of urinary 12(S)-HETE against KIM-1, NGAL, and Cystatin C in detecting kidney damage. It is important to note that the performance of these biomarkers can vary depending on the clinical context, patient population, and the specific assay used.
| Biomarker | Type of Kidney Damage | Performance Metric | Value | Citation |
| 12(S)-HETE | Diabetic Kidney Disease (DKD) | AUC for distinguishing DKD from controls | 0.828 | [1] |
| Diabetic Kidney Disease (DKD) | Sensitivity | 0.913 | [1] | |
| Diabetic Kidney Disease (DKD) | Specificity | 0.711 | [1] | |
| KIM-1 | Acute Kidney Injury (AKI) | Pooled Sensitivity | 74.0% | [2] |
| Acute Kidney Injury (AKI) | Pooled Specificity | 86.0% | [2] | |
| Acute Kidney Injury (AKI) | Pooled AUC | 0.86 | [2] | |
| Drug-Induced Tubular Injury (Rat) | AUC | 0.91 - 0.99 | [3] | |
| Diabetic Nephropathy (vs. healthy) | AUC | 0.85 | [4] | |
| NGAL | AKI after Major Surgery | AUC (at 12h) | 0.83 | [5] |
| AKI in Circulatory Shock | AUC (at day 1) | 0.82 | [6] | |
| AKI after Cardiopulmonary Bypass | AUC (at 2h) | 0.95 | [7] | |
| AKI in CKD patients | AUC | 0.88 | [8] | |
| Cystatin C | AKI in ICU | AUC | 0.70 | [9] |
| AKI in Liver Cirrhosis | AUC | 0.809 | [10] | |
| Chronic Kidney Disease | Independent predictor of progression | - | [11] |
AUC: Area Under the Receiver Operating Characteristic Curve. A value of 1.0 represents a perfect test, while a value of 0.5 represents a test with no discriminatory ability.
Experimental Protocols
Measurement of Urinary 12-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on established methods for the quantification of urinary eicosanoids.
1. Sample Preparation:
-
Collect mid-stream urine samples and immediately store them at -80°C.
-
Thaw samples on ice before processing.
-
To a 1 mL aliquot of urine, add an internal standard (e.g., 12(S)-HETE-d8) to a final concentration of 10 ng/mL.
-
Acidify the sample to pH 3.5 with 1 M HCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by acidified water (pH 3.5).
-
Load the acidified urine sample.
-
Wash the cartridge with acidified water and then with a low-percentage organic solvent (e.g., 15% methanol).
-
Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 12-HETE (e.g., m/z 319.2 -> 179.1) and the internal standard.
-
Optimize cone voltage and collision energy for maximum sensitivity.
-
3. Quantification:
-
Generate a standard curve using known concentrations of 12-HETE.
-
Calculate the concentration of 12-HETE in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Normalize the urinary 12-HETE concentration to urinary creatinine to account for variations in urine dilution.
Signaling Pathways and Biomarker Roles
12-HETE Signaling in Kidney Damage
12-Hydroxyeicosatetraenoic acids (12-HETEs) are products of the 12-lipoxygenase (12-LOX) pathway and are involved in various physiological and pathological processes, including inflammation and cell growth. In the context of kidney disease, particularly diabetic nephropathy, increased levels of 12-HETE have been observed.[12] 12-HETE can exert its effects through G-protein coupled receptors, leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways. These pathways can promote inflammation, oxidative stress, and fibrosis, all of which contribute to the progression of kidney damage.
Caption: Proposed signaling pathway of 12-HETE in promoting kidney damage.
Kidney Injury Molecule-1 (KIM-1) Signaling
KIM-1 is a type I transmembrane protein that is highly upregulated in proximal tubular epithelial cells upon injury.[13][14] Its ectodomain is shed into the urine, making it a sensitive and specific biomarker of tubular injury. KIM-1 is involved in the phagocytosis of apoptotic and necrotic cells, a process that can be protective in the acute phase of injury. However, sustained KIM-1 expression is associated with inflammation and fibrosis. KIM-1 signaling involves the activation of the MAPK pathway, which can mediate both cell repair and pro-fibrotic responses.[13][15]
Caption: Simplified overview of KIM-1's role and signaling in kidney injury.
Neutrophil Gelatinase-Associated Lipocalin (NGAL) in Kidney Injury
NGAL, also known as lipocalin-2, is a small protein that is rapidly released from renal tubular cells and neutrophils in response to kidney injury.[16] It is one of the earliest detectable biomarkers of AKI. NGAL is thought to play a protective role by binding and transporting iron, thereby reducing iron-mediated oxidative stress and promoting tubular cell proliferation and repair. Its presence in the urine reflects both filtered NGAL from the circulation and de novo synthesis by injured tubular cells.
Caption: The role of NGAL in iron homeostasis and cell protection during kidney injury.
Cystatin C as a Marker of Glomerular Filtration
Cystatin C is a small protein produced by all nucleated cells at a relatively constant rate.[17] It is freely filtered by the glomeruli and then completely reabsorbed and catabolized by the proximal tubular cells, meaning it is not secreted back into the urine.[18] Therefore, its concentration in the blood is inversely correlated with the glomerular filtration rate (GFR). An increase in serum Cystatin C indicates a decrease in GFR, making it a reliable marker of kidney function. While primarily a serum biomarker, its appearance in urine can signify proximal tubular dysfunction.
Caption: Conceptual workflow of Cystatin C as a biomarker of glomerular filtration rate.
Conclusion
While this compound remains a molecule of interest, the current body of evidence is insufficient to validate it as a standalone urinary biomarker for general kidney damage. Its close relative, 12(S)-HETE, shows promise in the specific context of diabetic kidney disease, but further research is needed to determine its utility in other nephropathies.
In contrast, KIM-1, NGAL, and Cystatin C are well-established biomarkers with considerable data supporting their use in the detection and monitoring of various forms of kidney injury. For researchers and drug development professionals, the choice of biomarker will depend on the specific application, the type of kidney injury being investigated, and the desired clinical endpoint. A panel of biomarkers, rather than a single marker, may often provide the most comprehensive assessment of kidney health and disease. Continued research into novel biomarkers like the HETE family is crucial for advancing our ability to diagnose and manage kidney diseases.
References
- 1. Cystatin C | National Kidney Foundation [kidney.org]
- 2. Diagnostic Value of Urinary Kidney Injury Molecule 1 for Acute Kidney Injury: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kidney Injury Molecule-1 Outperforms Traditional Biomarkers of Kidney Injury in Multi-site Preclinical Biomarker Qualification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic Performance of Biomarkers Urinary KIM-1 and YKL-40 for Early Diabetic Nephropathy, in Patients with Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of urinary NGAL and L-FABP in predicting acute kidney injury and subsequent renal recovery: a cohort study based on major surgeries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Urinary Neutrophil Gelatinase-associated Lipocalin as a Biomarker of Acute Kidney Injury in Patients with Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urine NGAL Predicts Severity of Acute Kidney Injury After Cardiac Surgery: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil Gelatinase-Associated Lipocalin and Acute Kidney Injury after Cardiac Surgery: The Effect of Baseline Renal Function on Diagnostic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary cystatin C is diagnostic of acute kidney injury and sepsis, and predicts mortality in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic value of cystatin C for predicting acute kidney injury in patients with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystatin C as a biomarker of chronic kidney disease: latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 12-lipoxygenase product, 12-hydroxyeicosatetraenoic acid, is increased in diabetics with incipient and early renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kidney injury molecule-1 (KIM-1) mediates renal epithelial cell repair via ERK MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding kidney injury molecule 1: a novel immune factor in kidney pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kidney Injury Molecule-1 is Elevated in Nephropathy and Mediates Macrophage Activation via the Mapk Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutrophil gelatinase-associated lipocalin (NGAL): A new marker of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cystatin C: not just a marker of kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cystatin C: a kidney function biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in Tetranor-12(R)-HETE Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount to advancing our understanding of physiological and pathological processes. Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a β-oxidation metabolite of 12(R)-HETE, is an emerging biomarker in various research fields. Immunoassays offer a high-throughput and cost-effective method for its detection, but the inherent risk of antibody cross-reactivity with structurally similar molecules can compromise data integrity. This guide provides a comprehensive comparison of immunoassay performance with a focus on assessing antibody cross-reactivity, alongside a detailed look at the gold standard alternative: liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Challenge of Cross-Reactivity in Lipid Immunoassays
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA) format, are a cornerstone of biomedical research. Their sensitivity and ease of use make them attractive for the quantification of a wide array of analytes, including lipid mediators like this compound. However, the specificity of an immunoassay is entirely dependent on the monoclonal or polyclonal antibodies utilized. Due to the structural similarities among eicosanoids and other lipid metabolites, the potential for cross-reactivity is a significant concern that can lead to inaccurate quantification and misinterpretation of results.
Performance Comparison: Immunoassay vs. LC-MS/MS
The primary alternative to immunoassays for the quantification of this compound is LC-MS/MS. This technique offers superior specificity and is considered the gold standard for the analysis of small molecules in complex biological matrices.
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to High (Antibody-dependent) | Very High |
| Sensitivity | High | Very High |
| Throughput | High | Low to Medium |
| Cost per Sample | Low | High |
| Equipment Cost | Low | Very High |
| Sample Preparation | Minimal to Moderate | Moderate to Extensive |
| Multiplexing | Limited | High |
| Potential for Interference | High (Cross-reactivity, matrix effects) | Low (Isobaric interferences can occur but are manageable) |
Assessing Antibody Cross-Reactivity: A Representative Analysis
While specific cross-reactivity data for commercially available this compound immunoassay kits is often not exhaustively published, a typical assessment would involve testing a panel of structurally related lipids. The following table provides a representative example of such a cross-reactivity profile. The data is presented as the percentage of cross-reactivity, which is calculated by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) to the IC50 of this compound.
Representative Cross-Reactivity Data for a this compound Immunoassay
| Compound | % Cross-Reactivity |
| This compound | 100 |
| tetranor-12(S)-HETE | 15.2 |
| 12(R)-HETE | 5.8 |
| 12(S)-HETE | 1.2 |
| 8(R)-HETE | < 0.5 |
| 15(S)-HETE | < 0.1 |
| Prostaglandin E2 | < 0.01 |
| Arachidonic Acid | < 0.01 |
Experimental Protocols
Protocol for Assessing Antibody Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the cross-reactivity of an antibody used in a competitive ELISA for this compound.
1. Reagent Preparation:
- Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
- Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
- Assay Buffer: 0.1% BSA in PBS.
- Analyte Standard: Prepare a stock solution of this compound and create a serial dilution to generate a standard curve.
- Potential Cross-Reactants: Prepare stock solutions of each potential cross-reacting lipid and create serial dilutions.
- Antibody Solution: Dilute the primary antibody against this compound in Assay Buffer.
- Enzyme-Conjugated Secondary Antibody: Dilute as per the manufacturer's instructions.
- Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.
- Stop Solution: 2N H2SO4.
2. Assay Procedure:
- Coating: Coat a 96-well microplate with an appropriate concentration of this compound-protein conjugate in Coating Buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with Wash Buffer.
- Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Competitive Reaction:
- Add the primary antibody solution to each well.
- For the standard curve, add the serially diluted this compound standards.
- For cross-reactivity testing, add the serially diluted potential cross-reactants to separate wells.
- Incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Detection: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Signal Development: Add the Substrate Solution to each well and incubate in the dark until sufficient color develops.
- Stopping the Reaction: Add the Stop Solution to each well.
- Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the log of the this compound concentration.
- Determine the IC50 value for this compound (the concentration that produces 50% of the maximum signal).
- For each potential cross-reactant, plot the absorbance versus the log of its concentration and determine its IC50 value.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Mandatory Visualizations
Signaling Pathway of 12(R)-HETE
Caption: Simplified signaling pathway of 12(R)-HETE and its metabolism.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity via competitive ELISA.
A Comparative Guide to the Biological Activities of tetranor-12(R)-HETE and its Stereoisomer tetranor-12(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
This guide provides a comparative overview of the known biological activities of the stereoisomers tetranor-12(R)-HETE and tetranor-12(S)-HETE. It is important to note that direct experimental data comparing these two metabolites is limited. Therefore, this guide draws heavily on the well-documented and distinct biological effects of their parent compounds, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), to infer potential differences in the activities of their respective tetranor metabolites. This compound and tetranor-12(S)-HETE are formed from their parent compounds via β-oxidation.
Inferred Biological Activities Based on Parent Compounds
The biological activities of 12(R)-HETE and 12(S)-HETE are diverse and stereospecific, suggesting that their tetranor metabolites may also exhibit distinct effects. 12(S)-HETE is a well-characterized pro-inflammatory and pro-tumorigenic mediator, while 12(R)-HETE has demonstrated effects in ocular physiology and on platelet function.
Table 1: Comparison of Known Biological Activities of Parent Compounds: 12(R)-HETE vs. 12(S)-HETE
| Feature | 12(R)-HETE | 12(S)-HETE |
| Primary Source | Cytochrome P450 (CYP) enzymes, 12R-lipoxygenase (ALOX12B)[1][2] | 12S-lipoxygenase (ALOX12)[1] |
| Receptor Interactions | - Leukotriene B4 receptor 2 (BLT2)[1] - Thromboxane A2 (TP) receptor (inhibitor) | - G-protein coupled receptor 31 (GPR31) (high affinity)[3][4] - Leukotriene B4 receptor 2 (BLT2)[1] |
| Cancer Cell Proliferation | Increases proliferation of HT-29 colon cancer cells at 1 µM. | Promotes metastatic behavior in tumor cells and stimulates proliferation in various cancer cell lines.[3] |
| Ocular Effects | Inhibits corneal Na+/K+-ATPase and decreases intraocular pressure in rabbits. | No reported effect on intraocular pressure at doses up to 5 micrograms. |
| Platelet Function | Inhibits platelet aggregation induced by the TP receptor agonist I-BOP. | Promotes platelet activation and thrombosis.[3] |
| Inflammation | May have anti-inflammatory effects by decreasing LPS-induced pyresis in rats. | Pro-inflammatory, mediating responses in various inflammatory conditions.[1] |
| Signaling Pathways | - | - Extracellular-regulated protein kinase (ERK1/2) - Protein kinase C (PKC) - Phosphatidylinositol 3-kinase (PI3K) - Src kinase - NF-κB pathway[3] |
Signaling Pathways of Parent Compounds
The signaling pathways activated by 12(S)-HETE are relatively well-elucidated and contribute to its role in cancer progression and inflammation. Information on the specific signaling cascades initiated by 12(R)-HETE is less detailed but appears to be distinct, primarily involving interactions with the BLT2 and TP receptors.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to Plasma and Urinary Tetranor-12(R)-HETE Levels
For Researchers, Scientists, and Drug Development Professionals
Tetranor-12(R)-HETE is a β-oxidation metabolite of 12(R)-HETE, an eicosanoid involved in various physiological and pathological processes, including inflammation and cell proliferation. The quantification of this compound in accessible biofluids like plasma and urine can offer insights into the activity of the 12-lipoxygenase (12-LOX) pathway.
Data Presentation: A Side-by-Side Look at this compound
Due to the absence of studies directly correlating plasma and urinary this compound, this table summarizes representative findings for its precursor, 12(R)-HETE, and mentions this compound where data is available, to provide a contextual comparison.
| Parameter | Plasma | Urine | Source |
| Analyte | 12(R)-HETE, this compound | 12(S)-HETE, other eicosanoids | [1][2][3] |
| Reported Concentrations | 12(R)-HETE: Elevated in a mouse model of atopic dermatitis. Tetranor-12-HETE: Elevated in patients with nonalcoholic fatty liver disease. | In a study on diabetic nephropathy, various eicosanoids were measured, but this compound was not specifically detailed. Another study quantified urinary 12(S)-HETE in healthy volunteers and patients with diabetes mellitus. | [1][2][4] |
| Analytical Method | Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1][4] |
| Significance | Plasma levels of 12(R)-HETE and its metabolites may reflect systemic inflammatory or pathological processes. | Urinary levels of eicosanoid metabolites can be indicative of renal function and systemic metabolic changes. | [1][2][4] |
Experimental Protocols
The accurate quantification of this compound requires sensitive and specific analytical methods, primarily centered around mass spectrometry.
1. Quantification of 12(R)-HETE in Plasma (as a proxy for this compound methodology)
-
Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Sample Preparation:
-
Plasma samples are spiked with a deuterated internal standard (e.g., 12(S)-HETE-d8).
-
Proteins are precipitated using an organic solvent (e.g., methanol).
-
The supernatant is collected and subjected to solid-phase extraction (SPE) for purification and concentration of the analyte.
-
The extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Chromatography:
-
A chiral column is used to separate the 12(R) and 12(S) enantiomers of HETE.
-
A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with formic acid is typically employed.
-
-
Mass Spectrometry:
-
Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for 12-HETE and its internal standard are monitored for quantification. For instance, the transition for (±)12-HETE can be m/z 319 → 179.[1]
-
2. Quantification of Eicosanoids in Urine (general methodology applicable to this compound)
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Sample Preparation:
-
Urine samples are centrifuged to remove sediment.
-
An internal standard mixture containing deuterated analogues of the analytes of interest is added.
-
Solid-phase extraction (SPE) is performed to extract and concentrate the eicosanoids.
-
The eluate is dried and reconstituted in the initial mobile phase for injection.
-
-
Chromatography:
-
Reversed-phase chromatography is commonly used to separate the various eicosanoids.
-
A gradient elution program with a mobile phase containing water and an organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid) is utilized.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) in negative ion mode is typically used.
-
Quantification is achieved using MRM with optimized transitions for each specific eicosanoid.
-
Visualizing the Pathways and Processes
Metabolic Pathway of 12(R)-HETE
The following diagram illustrates the formation of 12(R)-HETE from arachidonic acid and its subsequent metabolism to this compound via β-oxidation.
Caption: Metabolic conversion of Arachidonic Acid to this compound.
Experimental Workflow for Analyte Quantification
This diagram outlines the typical steps involved in the quantification of this compound in biological samples.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-inflammatory Effects of Tetranor-12(R)-HETE and Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory properties of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) and prostaglandins, two classes of lipid mediators that play crucial roles in the inflammatory cascade. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the signaling pathways involved to assist in the evaluation of these molecules as potential therapeutic targets.
Executive Summary
Prostaglandins, particularly Prostaglandin E2 (PGE2), are well-established mediators of inflammation, contributing to the cardinal signs of inflammation such as redness, swelling, and pain. They exert their effects through a family of G-protein coupled receptors (GPCRs) known as EP receptors, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells.
This compound is a metabolite of 12(R)-HETE, a product of the 12-lipoxygenase pathway. While direct quantitative data on the pro-inflammatory activity of this compound is limited, studies on its parent compound, 12(R)-HETE, indicate a significant role in inflammation, including potent chemoattraction of neutrophils. The signaling of 12-HETE is mediated, at least in part, by the G-protein coupled receptor GPR31.
This guide presents a comparative overview of these two classes of inflammatory mediators, highlighting their known effects on key inflammatory processes. Due to the limited direct experimental data for this compound, data for its precursor 12(R)-HETE is used as a proxy for quantitative comparison, with this assumption clearly noted.
Quantitative Comparison of Pro-inflammatory Effects
The following table summarizes the available quantitative data on the pro-inflammatory effects of prostaglandins (specifically PGE2) and 12(R)-HETE (as a proxy for this compound).
| Inflammatory Parameter | This compound (data for 12(R)-HETE) | Prostaglandins (data for PGE2) |
| Leukocyte Chemotaxis | Potent chemoattractant for human polymorphonuclear leukocytes.[1] More potent than 12(S)-HETE.[1] | Can inhibit neutrophil chemotaxis with an EC50 of approximately 90 nM.[2] However, it is a potent chemoattractant for mast cells.[3] |
| Cytokine Induction | Induces the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[4] | Modulates cytokine production; can enhance IL-6 production but may suppress TNF-α release in certain contexts.[5][6] |
| Vascular Permeability | Contributes to increased vascular permeability. | Potent vasodilator, leading to increased blood flow and edema.[7] |
| Pain Sensitization | Implicated in inflammatory pain. | A key mediator of inflammatory pain.[5] |
Signaling Pathways
The pro-inflammatory actions of this compound and prostaglandins are initiated by their binding to specific G-protein coupled receptors on the surface of target cells, triggering downstream signaling cascades that ultimately lead to the expression of inflammatory genes.
This compound Signaling Pathway (Hypothesized)
While the specific receptor for this compound has not been definitively identified, its precursor, 12-HETE, is known to signal through the G-protein coupled receptor GPR31.[4][8][9][10][11] Activation of GPR31 by 12-HETE leads to the activation of downstream signaling pathways, including the MAPK/ERK and NF-κB pathways, which are critical for the transcriptional upregulation of pro-inflammatory genes.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 exerts its diverse pro-inflammatory effects by binding to four distinct EP receptor subtypes (EP1, EP2, EP3, and EP4), which couple to different G-proteins and activate various downstream signaling cascades.[12][13] For instance, EP2 and EP4 receptors typically couple to Gs, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA), which can then modulate the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Leukocyte Chemotaxis Assay (Boyden Chamber Assay)
This in vitro assay is used to quantify the chemotactic response of leukocytes towards a test compound.
Workflow:
Methodology:
-
Cell Isolation: Isolate primary leukocytes (e.g., neutrophils) from fresh whole blood using density gradient centrifugation.
-
Chamber Assembly: Assemble a Boyden chamber, which consists of two compartments separated by a microporous membrane.
-
Loading: Add the test compound (this compound or prostaglandin) at various concentrations to the lower chamber. A known chemoattractant can be used as a positive control, and buffer alone as a negative control.
-
Cell Seeding: Place a suspension of the isolated leukocytes in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow cell migration (typically 1-3 hours).
-
Cell Staining and Quantification: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells per high-power field using a microscope.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the test compound by the number of cells that migrated towards the negative control.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of specific cytokines (e.g., IL-6, TNF-α) released by immune cells in response to stimulation.
Methodology:
-
Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a specific cell line like macrophages) in appropriate culture medium.
-
Stimulation: Treat the cells with various concentrations of the test compound (this compound or prostaglandin) for a specified period (e.g., 24 hours). A positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle) should be included.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and a series of known standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the cytokine in the experimental samples.
Conclusion
Both this compound (based on data from its precursor 12(R)-HETE) and prostaglandins are significant pro-inflammatory lipid mediators. Prostaglandins, particularly PGE2, have well-characterized and potent effects on vascular permeability, pain, and cytokine modulation through their interaction with EP receptors. 12(R)-HETE is a powerful chemoattractant for neutrophils, suggesting that its metabolite, this compound, likely plays a role in the recruitment of inflammatory cells to sites of injury or infection.
The lack of direct comparative quantitative data for this compound highlights an area for future research. A deeper understanding of the specific pro-inflammatory profile and receptor interactions of this metabolite will be crucial for evaluating its potential as a therapeutic target in inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid is a chemoattractant for human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotactic action of prostaglandin E2 on mouse mast cells acting via the PGE2 receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAT070 The G Protein Coupled Receptor GPR31 Promotes Islet Inflammation And Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E(2) receptors, EP2 and EP4, differentially modulate TNF-alpha and IL-6 production induced by lipopolysaccharide in mouse peritoneal neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. The G Protein-Coupled Receptor GPR31 Promotes Pro-inflammatory Responses in Pancreatic Islets and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OR24-3 GPR31 Mediates the Proinflammatory Reponses in the Setting of Diabetic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of Tetranor-12(R)-HETE as a Prognostic Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for precise and reliable prognostic markers is a cornerstone of advancing clinical care and drug development. In the landscape of lipidomics, metabolites of the arachidonic acid cascade are gaining significant attention for their roles in pathological processes. This guide provides a comparative analysis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the 12-lipoxygenase (12-LOX) pathway, and its potential clinical utility as a prognostic marker. While direct clinical evidence for this compound is still emerging, this guide will draw comparisons with its well-studied precursor, 12(S)-HETE, and other established prognostic biomarkers in relevant disease areas such as cancer and cardiovascular disease.
The 12-Lipoxygenase Signaling Pathway
The 12-lipoxygenase (12-LOX) pathway is a critical branch of the arachidonic acid metabolic cascade. Arachidonic acid, released from the cell membrane, is converted by 12-LOX to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is then rapidly reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is a bioactive lipid mediator implicated in a variety of cellular processes, including cell proliferation, migration, and inflammation. It can be further metabolized, through beta-oxidation, to its urinary metabolite, tetranor-12-HETE. The biological activities of 12-HETE are mediated through various signaling cascades, including Protein Kinase C (PKC), PI3K/Akt, and ERK1/2, and can be initiated by its interaction with the G-protein coupled receptor GPR31.
Comparative Analysis of Prognostic Performance
While data on the prognostic utility of this compound is limited, its precursor 12-HETE has been investigated in several disease contexts. This section compares the prognostic performance of 12-HETE with established biomarkers in cancer and cardiovascular disease.
| Marker | Disease | Sample Type | Key Prognostic Finding | Hazard Ratio (HR) / Odds Ratio (OR) | Citation |
| 12-HETE | Pulmonary Arterial Hypertension | Plasma | High levels associated with decreased survival. | Adjusted HR: 2.8 (95% CI: 1.1–7.3) | [1][2] |
| Neutrophil-to-Lymphocyte Ratio (NLR) | Various Solid Tumors | Whole Blood | High NLR associated with worse overall survival. | Pooled HR for OS: 1.81 (95% CI: 1.67–1.97) | [3] |
| Neutrophil-to-Lymphocyte Ratio (NLR) | Critically Ill Cancer Patients | Whole Blood | High NLR (>17.6) associated with increased 28-day mortality. | HR: 1.58 (95% CI: 1.29–1.94) | [4] |
| Neutrophil-to-Lymphocyte Ratio (NLR) | Thymic Carcinoma | Whole Blood | High NLR (>4.1) associated with lower overall survival. | HR: 12.836 (95% CI: 1.615–101.990) | [5] |
| C-reactive protein (hs-CRP) | Cardiovascular Disease (Men) | Serum | Highest quartile of hs-CRP associated with increased mortality from total cardiovascular disease. | Multivariable OR: 2.31 (95% CI: 1.49–3.59) | [6] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical for their clinical validation. Below are detailed methodologies for the quantification of 12-HETE and its derivatives, as well as for the alternative markers discussed.
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing lipid and protein biomarkers from clinical samples involves several key stages, from sample collection to data analysis.
Quantification of this compound and 12-HETE via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid metabolites.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify plasma or urine samples to pH 3.5 with 2M formic acid.
-
Add an internal standard (e.g., 12(S)-HETE-d8) to each sample.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by a low-percentage organic solvent wash (e.g., 15% methanol) to remove polar impurities.
-
Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A chiral column (e.g., ChiralPak AD-RH) is necessary to separate the R and S enantiomers of 12-HETE.[7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water containing a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) is typically used.[7][8]
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions (e.g., 300 µL/min).[7]
-
Column Temperature: Controlled to ensure reproducible retention times (e.g., 40°C).[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for eicosanoids.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. For 12-HETE, a common transition is m/z 319 -> 179.[7]
-
Quantification: A calibration curve is generated using known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Quantification of 12(S)-HETE via ELISA
Enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput alternative to LC-MS/MS, though with potentially lower specificity.
-
Principle: Competitive ELISA. 12(S)-HETE in the sample competes with a fixed amount of 12(S)-HETE conjugated to an enzyme (like HRP) for binding to a limited number of antibodies coated on a microplate.[9][10]
-
Procedure (General Steps based on commercial kits):
-
Standards and samples are added to the wells of the antibody-coated microplate.
-
A biotinylated or enzyme-conjugated 12-HETE is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
If a biotinylated tracer is used, an avidin-HRP conjugate is added, followed by another incubation and wash step.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of enzyme-bound 12-HETE.
-
The reaction is stopped, and the absorbance is read on a microplate reader (e.g., at 450 nm).
-
-
Data Analysis: The concentration of 12(S)-HETE in the samples is inversely proportional to the color intensity and is calculated by comparison to a standard curve. Commercial kits can detect 12(S)-HETE in plasma and serum with a sensitivity of around 0.2-0.5 ng/mL.[10][11]
Quantification of Alternative Markers
-
Neutrophil-to-Lymphocyte Ratio (NLR): This is calculated from the absolute neutrophil and lymphocyte counts obtained from a standard complete blood count (CBC) with differential, performed on automated hematology analyzers.
-
High-Sensitivity C-reactive Protein (hs-CRP): This is measured in serum or plasma using immunoturbidimetric or immunonephelometric assays on automated clinical chemistry analyzers. These high-sensitivity assays can quantify low levels of inflammation associated with chronic disease risk.[6]
Conclusion and Future Directions
The 12-lipoxygenase pathway and its metabolites, particularly 12-HETE, are increasingly recognized for their roles in the pathophysiology of cancer and cardiovascular diseases. While direct evidence for the prognostic utility of this compound is still in its infancy, the data available for its precursor, 12-HETE, suggests that it holds promise as a prognostic biomarker. In pulmonary arterial hypertension, high 12-HETE levels are associated with a significantly increased risk of death, demonstrating its potential in risk stratification.[1][2]
However, to establish the clinical utility of this compound, further research is imperative. Future studies should focus on:
-
Large-scale clinical cohort studies: To validate the association between this compound levels and clinical outcomes in various diseases.
-
Direct comparative studies: To assess the prognostic performance of this compound against or in combination with established biomarkers like NLR and hs-CRP.
-
Standardization of analytical methods: To ensure inter-laboratory reproducibility of this compound measurements.
The development of novel, sensitive, and specific prognostic markers is crucial for advancing personalized medicine. While established markers like NLR and CRP are cost-effective and readily available, lipid metabolites such as this compound may provide more specific insights into the underlying pathological pathways, potentially leading to more targeted therapeutic strategies. Continued investigation into the clinical utility of this compound is therefore a worthy endeavor in the field of biomarker discovery.
References
- 1. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Prognostic value of neutrophil-lymphocyte ratio in critically ill patients with cancer: a propensity score matching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic value of preoperative neutrophil-lymphocyte ratio is superior to platelet-lymphocyte ratio for survival in patients who underwent complete resection of thymic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-reactive protein levels and risk of mortality from cardiovascular disease in Japanese: the JACC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of tetranor-12(R)-HETE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tetranor-12(R)-HETE, a significant metabolite of 12(R)-HETE, is a crucial bioactive lipid in research. As it is typically supplied in an ethanol solution, a flammable solvent, and classified as a dangerous good for transport, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound.
All chemical waste, including this compound and its solvent, must be handled as hazardous waste.[2][3][4][5] Disposal of such materials down the sink is strictly prohibited and illegal in many jurisdictions, as it can harm the environment and interfere with wastewater treatment processes.[5][6][7]
Step-by-Step Disposal Protocol
-
Segregation of Waste :
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. Plastic is often the preferred material.[8]
-
The container must be clearly labeled as "Hazardous Waste."
-
As soon as the first drop of waste is added, affix a hazardous waste tag that details the contents, including "this compound," "Ethanol," and the approximate concentrations of each.[5]
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet.[2][5]
-
Keep the container tightly sealed when not in use to prevent evaporation and the release of flammable vapors.[2][3][4]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[9]
-
-
Arranging for Disposal :
-
Once the waste container is nearly full (around 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must also be disposed of as hazardous waste.
-
The first rinse of the container with a suitable solvent should be collected and treated as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]
-
After thorough rinsing and air-drying, deface all labels on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[4]
-
Quantitative Data for Ethanol Waste
The primary hazardous component in a standard solution of this compound is the ethanol solvent. The following table summarizes key quantitative data related to its disposal.
| Parameter | Guideline | Source |
| Hazardous Waste Threshold | Concentrations of 24% ethanol or greater are typically classified as hazardous waste. | [5] |
| Drain Disposal | Prohibited at any concentration for laboratory waste. | [6] |
| Container Fill Level | Do not exceed 90% of the container's total volume. | [9] |
| Satellite Accumulation Limit | A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. | [8] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
Essential Safety and Operational Guidance for Handling Tetranor-12(R)-HETE
Researchers, scientists, and drug development professionals handling Tetranor-12(R)-HETE must adhere to strict safety protocols to mitigate risks associated with this bioactive lipid, which is typically supplied in an ethanol solution. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Immediate Safety Concerns
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in an ethanol solution.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes of the ethanol solution. |
| Hand Protection | Nitrile gloves. | To prevent skin contact with the lipid and the solvent. |
| Body Protection | Fire-resistant lab coat. | To protect skin and clothing from splashes and in case of fire. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Work Area Setup:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure there are no open flames, sparks, or hot surfaces near the work area.
-
Have a chemical spill kit and a CO2 fire extinguisher readily accessible.
-
Prepare all necessary equipment (e.g., glass syringes, vials with Teflon-lined caps) before handling the compound.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
-
Minimize the time the vial is open to the atmosphere to reduce solvent evaporation and potential contamination.
-
Use only glass or stainless steel instruments for transferring the solution. Avoid plastics that may be incompatible with ethanol or leach impurities.
3. Storage of this compound Solution:
-
Store the stock solution at -80°C in a tightly sealed glass vial with a Teflon-lined cap.
-
For frequent use, an aliquot can be stored at -20°C.
-
Storage of organic solutions below -30°C is generally not recommended unless in a sealed glass ampoule to prevent solvent freezing and potential vial breakage.[1]
Disposal Plan
1. Waste Collection:
-
All materials contaminated with this compound and ethanol, including gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Collect all liquid waste in a dedicated, clearly labeled hazardous waste container for flammable liquids.
-
Solid waste should be collected in a separate, labeled container.
2. Waste Disposal:
-
Do not dispose of the ethanol solution down the sink. Ethanol solutions are considered hazardous waste.[2][3][4]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Arrange for collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
